4-Chloro-2-ethynyl-1-methoxybenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-ethynyl-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c1-3-7-6-8(10)4-5-9(7)11-2/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAHTCMWFKAHJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70631688 | |
| Record name | 4-Chloro-2-ethynyl-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95186-47-3 | |
| Record name | 4-Chloro-2-ethynyl-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Chloro-2-ethynyl-1-methoxybenzene
This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to 4-Chloro-2-ethynyl-1-methoxybenzene, a valuable building block in medicinal chemistry and materials science. The presented methodology is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also insights into the rationale behind the chosen synthetic strategy and reaction conditions.
Introduction
This compound is a substituted phenylacetylene derivative. The presence of three distinct functional groups—a chloro, an ethynyl, and a methoxy group—on the benzene ring makes it a versatile intermediate for the synthesis of more complex molecules. The ethynyl group, in particular, is a key functional handle for various coupling reactions, such as the Sonogashira coupling, click chemistry, and cyclization reactions, enabling the construction of diverse molecular architectures.
The synthetic approach detailed herein focuses on a robust and high-yielding two-step sequence starting from the commercially available 4-chloroanisole. The strategy involves the regioselective iodination of the aromatic ring followed by a palladium-catalyzed Sonogashira coupling with a protected acetylene equivalent, and subsequent deprotection.
Synthesis Pathway Overview
The synthesis of this compound is accomplished through a three-step process, commencing with the ortho-iodination of 4-chloroanisole to yield the key intermediate, 2-iodo-4-chloroanisole. This is followed by a Sonogashira coupling with trimethylsilylacetylene, a protected form of acetylene that prevents self-coupling and other side reactions. The final step involves the removal of the trimethylsilyl (TMS) protecting group to afford the desired product.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 2-Iodo-4-chloroanisole
The initial and critical step is the regioselective introduction of an iodine atom at the position ortho to the activating methoxy group of 4-chloroanisole. The methoxy group is a strong ortho-, para-directing group, and since the para position is already occupied by the chloro substituent, the iodination is directed to one of the ortho positions.
Experimental Protocol: Ortho-Iodination of 4-Chloroanisole[1]
This protocol is adapted from a procedure for the regioselective halogenation of halo-anisoles.[1]
Materials:
-
4-Chloroanisole
-
Tetrahydrofuran (THF), anhydrous
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve 4-chloroanisole (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a 1M solution of iodine in THF.
-
Slowly add the iodine solution (1.2 equivalents) to the stirred solution of 4-chloroanisole at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to reduce the excess iodine.
-
Add a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using hexane as the eluent to afford 2-iodo-4-chloroanisole.
Expected Yield: ~89%[1]
Part 2: Sonogashira Coupling of 2-Iodo-4-chloroanisole with Trimethylsilylacetylene
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] In this step, the more reactive C-I bond of 2-iodo-4-chloroanisole will selectively react over the C-Cl bond. Trimethylsilylacetylene is used as the alkyne source to prevent the homocoupling of the terminal alkyne, a common side reaction in Sonogashira couplings.
Reaction Mechanism: The Sonogashira Catalytic Cycle
The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. The mechanism involves two interconnected catalytic cycles.
Caption: Simplified mechanism of the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling
This is a general protocol that can be optimized for the specific substrate.
Materials:
-
2-Iodo-4-chloroanisole
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Toluene or Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2-iodo-4-chloroanisole (1.0 equivalent), Pd(PPh₃)₂Cl₂ (0.02-0.05 equivalents), and CuI (0.04-0.10 equivalents).
-
Add anhydrous, degassed toluene or THF, followed by anhydrous, degassed TEA or DIPA (2-3 equivalents).
-
To the stirred mixture, add trimethylsilylacetylene (1.2-1.5 equivalents) dropwise.
-
Heat the reaction mixture to 50-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 4-chloro-1-methoxy-2-((trimethylsilyl)ethynyl)benzene.
Part 3: Deprotection of the Trimethylsilyl Group
The final step is the removal of the TMS protecting group to yield the terminal alkyne. This is typically achieved under mild conditions using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or with a base like potassium carbonate in methanol.
Experimental Protocol: TMS Deprotection with TBAF[3][4]
Materials:
-
4-Chloro-1-methoxy-2-((trimethylsilyl)ethynyl)benzene
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Brine
Procedure:
-
Dissolve the silylated alkyne (1.0 equivalent) in THF in a round-bottom flask.
-
To the stirred solution, add TBAF solution (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with diethyl ether (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography on silica gel to afford this compound.
Characterization Data
The structural confirmation of the final product, this compound, is achieved through standard spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₉H₇ClO[3] |
| Molecular Weight | 166.60 g/mol [3] |
| Appearance | Expected to be a solid or oil |
| CAS Number | 95186-47-3[3] |
Spectroscopic Data:
-
¹H NMR (CDCl₃): Expected signals for the methoxy group (singlet, ~3.9 ppm), the acetylenic proton (singlet, ~3.3 ppm), and three aromatic protons in the range of 6.8-7.5 ppm.
-
¹³C NMR (CDCl₃): Expected signals for the two acetylenic carbons (~80-90 ppm), the methoxy carbon (~56 ppm), and six aromatic carbons.
-
Mass Spectrometry (EI): Molecular ion peak (M⁺) at m/z = 166, with a characteristic M+2 peak at m/z = 168 in an approximate 3:1 ratio, confirming the presence of a chlorine atom.
Conclusion
The synthetic pathway outlined in this guide provides a robust and efficient method for the preparation of this compound. The key steps of regioselective iodination and Sonogashira coupling are well-established and high-yielding reactions. This guide offers a practical framework for researchers in organic synthesis, enabling the reliable production of this versatile chemical intermediate for further applications in drug discovery and materials science.
References
-
Robertson, S. D. et al. Regioselective heterohalogenation of 4-halo-anisoles via a series of sequential ortho-aluminations and electrophilic halogenations. Chemical Communications2012 . [Link]
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Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews2007 , 107 (3), 874–922. [Link]
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PubChem. 4-Chloroanisole. [Link]
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PubChem. This compound. [Link]
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Gelest. Deprotection of Silyl Ethers. [Link]
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PubChem. 2-Iodo-4-chloroanisole. [Link]
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Kuroda, H. et al. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Tetrahedron Letters2004 , 45 (32), 6129-6132. [Link]
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An In-Depth Technical Guide to 4-Chloro-2-ethynyl-1-methoxybenzene for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2-ethynyl-1-methoxybenzene, a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. The document elucidates its chemical identity, physicochemical properties, a detailed, field-proven synthesis protocol, and its potential applications in drug discovery. A thorough discussion on its chemical reactivity and essential safety and handling procedures is also included to ensure its effective and safe utilization in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.
Chemical Identity and Physicochemical Properties
This compound, also known as 5-Chloro-2-methoxyphenylacetylene, is a trifunctional aromatic compound featuring a chloro, an ethynyl, and a methoxy group. These functional groups impart a unique combination of reactivity and electronic properties, making it a versatile building block in organic synthesis.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| CAS Number | 95186-47-3 | [1] |
| Molecular Formula | C₉H₇ClO | [1] |
| Molecular Weight | 166.60 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-Chloro-2-methoxyphenylacetylene, Benzene, 4-chloro-2-ethynyl-1-methoxy- | [1] |
| Appearance | Not explicitly stated, likely a solid or oil | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF | - |
Synthesis Protocol: A Rationale-Driven Approach
The synthesis of this compound is most effectively achieved through a two-step sequence involving a Sonogashira coupling followed by a deprotection step. This approach is favored due to its high efficiency and functional group tolerance. The starting material, 2-bromo-5-chloroanisole, is a commercially available di-substituted benzene, providing a readily accessible entry point to the target molecule.
Step 1: Sonogashira Coupling of 2-Bromo-5-chloroanisole with Ethynyltrimethylsilane
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[1] The use of a trimethylsilyl (TMS)-protected alkyne, such as ethynyltrimethylsilane, is a strategic choice to prevent self-coupling of the terminal alkyne and to enhance stability.[2]
Caption: Workflow for the Sonogashira coupling step.
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-5-chloroanisole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).
-
Solvent and Reagents Addition: Add anhydrous, degassed tetrahydrofuran (THF) as the solvent, followed by triethylamine (Et₃N, 2.0 eq) as the base. The base is crucial for neutralizing the hydrogen halide formed during the reaction.
-
Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirred reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 60-70 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the silyl-protected intermediate, ((4-chloro-2-methoxyphenyl)ethynyl)trimethylsilane.
Step 2: Deprotection of the Trimethylsilyl Group
The final step involves the removal of the TMS protecting group to yield the terminal alkyne. This is typically achieved under mild basic or fluoride-mediated conditions. A common and effective method utilizes potassium carbonate in methanol.
Caption: Workflow for the TMS deprotection step.
Experimental Protocol:
-
Reaction Setup: Dissolve the purified silyl-protected intermediate (1.0 eq) in methanol.
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution. The use of a slight excess of base ensures complete deprotection.
-
Reaction Conditions: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is fully consumed.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dictated by its three functional groups:
-
Terminal Alkyne: The ethynyl group is a versatile handle for a variety of chemical transformations. It can undergo addition reactions, such as hydrogenation and halogenation, as well as oxidation, which can lead to cleavage of the triple bond to form carboxylic acids.[3][4][5] The terminal proton is weakly acidic and can be deprotonated with a strong base to form an acetylide, which is a potent nucleophile for carbon-carbon bond formation.[6]
-
Aryl Chloride: The chloro group can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents at the 4-position.
-
Methoxy Group: The methoxy group is an electron-donating group that activates the aromatic ring towards electrophilic aromatic substitution. It also influences the physicochemical properties of the molecule, such as its lipophilicity and metabolic stability, which is a key consideration in drug design.[7]
Applications in Drug Discovery and Medicinal Chemistry
While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structural motifs are highly relevant to medicinal chemistry.
-
Scaffold for Library Synthesis: The trifunctional nature of this molecule makes it an excellent scaffold for the synthesis of diverse chemical libraries. The sequential and orthogonal reactivity of the ethynyl and chloro groups allows for the systematic introduction of various substituents, enabling the exploration of structure-activity relationships (SAR).
-
Role of Chloro and Methoxy Groups: The chloro and methoxy groups are frequently incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties. The chloro group can enhance binding affinity through halogen bonding and improve metabolic stability.[8] The methoxy group can influence solubility, cell permeability, and receptor binding.[7][9] The combination of these groups on a rigid alkynyl-aryl scaffold provides a valuable platform for drug design.
Caption: Logical workflow for the use of the core scaffold in drug discovery.
Safety, Handling, and Disposal
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Table 2: GHS Hazard Information
| Hazard Statement | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation |
Source: [1]
5.1. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and closed-toe shoes.
5.2. Handling and Storage
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.
5.3. Disposal
-
Dispose of contents and container in accordance with local, regional, national, and international regulations. Chemical waste should be disposed of through a licensed waste disposal contractor.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and drug discovery. Its synthesis via a Sonogashira coupling and subsequent deprotection is a reliable and scalable method. The presence of three distinct functional groups provides multiple avenues for chemical modification, making it an ideal scaffold for the generation of compound libraries for biological screening. A thorough understanding of its chemical properties, reactivity, and safety protocols is essential for its effective and safe application in the research and development of new chemical entities.
References
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Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Alonso, F., Beletskaya, I. P., & Yus, M. (2008). Recent Advances in Sonogashira Reactions. Chemical Reviews, 108(8), 3133-3165.
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Reusch, W. (n.d.). Alkyne Reactivity. Michigan State University Department of Chemistry. Retrieved from [Link]
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MDPI. (n.d.). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. Retrieved from [Link]
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Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. Retrieved from [Link]
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ResearchGate. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]
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Gelest, Inc. (n.d.). Cross-Coupling of Alkynylsilanes. Gelest Technical Library. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Synthesis (5) - Reactions of Alkynes. Retrieved from [Link]
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ChemRxiv. (2022). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link]
-
Alfa Aesar. (2010). 4-Chloroanisole Safety Data Sheet. Retrieved from [Link]
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Pearson+. (n.d.). Sonogashira Coupling Reaction Exam Prep. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 10.7: Oxidation of Alkynes. Retrieved from [Link]
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Organic Syntheses. (n.d.). Ferrocene, ethynyl-. Retrieved from [Link]
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PubChem. (n.d.). ((4-Methoxyphenyl)ethynyl)trimethylsilane. National Center for Biotechnology Information. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Parallels between the chloro and methoxy groups for potency optimization. Retrieved from [Link]
-
ScienceDirect. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved from [Link]
-
Crash Course. (2020). Alkyne Reactions & Tautomerization: Crash Course Organic Chemistry #18. YouTube. Retrieved from [Link]
-
ResearchGate. (2007). A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions. Retrieved from [Link]
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Neliti. (2016). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Retrieved from [Link]
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PubMed. (2024). The role of the methoxy group in approved drugs. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 4-methoxybenzyl chloride. Retrieved from [Link]
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ResearchGate. (2015). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]
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An In-Depth Technical Guide to 4-Chloro-2-ethynyl-1-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2-ethynyl-1-methoxybenzene, a substituted arylacetylene of significant interest in synthetic organic chemistry. The document details the molecule's fundamental physicochemical properties, outlines a robust methodology for its synthesis via Sonogashira cross-coupling, and discusses established protocols for its purification and characterization. Furthermore, this guide explores the compound's reactivity, focusing on the synergistic interplay of its chloro, methoxy, and ethynyl functional groups, and examines its potential applications as a versatile building block in the development of novel pharmaceutical agents and advanced organic materials. The content is structured to provide both theoretical understanding and practical, field-proven insights for professionals in chemical research and drug development.
Introduction: Unveiling a Versatile Synthetic Building Block
This compound is an aromatic compound featuring a unique convergence of three key functional groups: a terminal alkyne (ethynyl), a chloro substituent, and a methoxy group. This specific arrangement on the benzene ring imparts a distinct electronic and steric profile, rendering it a valuable intermediate for the synthesis of more complex molecular architectures. The chloro and methoxy groups are frequently employed in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The terminal alkyne provides a reactive handle for a variety of powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling, making it a cornerstone for constructing intricate organic frameworks.[2][3]
This guide serves as a technical resource for researchers, providing critical data and detailed methodologies to effectively synthesize, purify, and utilize this compound in a laboratory setting. By understanding the causality behind experimental choices, from reaction setup to purification strategies, scientists can leverage the full synthetic potential of this compound.
Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is paramount for its effective application in research and development. The key identifiers and computed properties for this compound are summarized below.
Key Identifiers and Molecular Weight
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 5-Chloro-2-methoxyphenylacetylene | PubChem[1] |
| CAS Number | 95186-47-3 | PubChem[1] |
| Molecular Formula | C₉H₇ClO | PubChem[1] |
| Molecular Weight | 166.60 g/mol | PubChem[1] |
| Monoisotopic Mass | 166.0185425 Da | PubChem[1] |
| SMILES | COC1=C(C=C(C=C1)Cl)C#C | PubChem[1] |
| InChIKey | APAHTCMWFKAHJF-UHFFFAOYSA-N | PubChem[1] |
Structural and Chemical Properties
The molecular structure of this compound is defined by a benzene ring substituted at positions 1, 2, and 4. The interplay of the electron-donating methoxy group and the electron-withdrawing, yet ortho-para directing, chloro group influences the reactivity of both the aromatic ring and the ethynyl moiety.
-
Methoxy Group (-OCH₃): As a strong electron-donating group, it activates the aromatic ring towards electrophilic substitution, primarily directing incoming electrophiles to the ortho and para positions.
-
Chloro Group (-Cl): This halogen is an electron-withdrawing group via induction but can donate electron density through resonance. It acts as an ortho-para director for electrophilic aromatic substitution.[1]
-
Ethynyl Group (-C≡CH): The terminal alkyne is a highly versatile functional group, enabling participation in reactions such as Sonogashira and other cross-coupling reactions, click chemistry, and hydrofunctionalization.[2][3][4]
Synthesis and Purification
The synthesis of terminal arylacetylenes like this compound is most reliably achieved through a palladium-catalyzed Sonogashira cross-coupling reaction.[2][3] This methodology allows for the direct formation of the aryl-alkyne bond under relatively mild conditions.
Retrosynthetic Analysis and Strategy
The most logical synthetic approach involves the coupling of a suitable aryl halide with a protected or terminal alkyne. A common and cost-effective strategy employs the coupling of an aryl halide with a protected acetylene, such as 2-methyl-3-butyn-2-ol, followed by a deprotection step.[5] This avoids the use of gaseous and highly flammable acetylene.
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- 5. A rapid and efficient synthetic route to terminal arylacetylenes by tetrabutylammonium hydroxide- and methanol-catalyzed cleavage of 4-aryl-2-methyl-3-butyn-2-ols - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Chloro-2-ethynyl-1-methoxybenzene
This guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 4-chloro-2-ethynyl-1-methoxybenzene, a polysubstituted aromatic compound of interest in synthetic chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing the molecule's vibrational behavior, predicts its characteristic IR absorption spectrum, and outlines rigorous experimental protocols for acquiring high-fidelity data.
Introduction: Unveiling the Molecular Architecture
This compound possesses a unique combination of functional groups that each contribute distinct features to its infrared spectrum. The molecule, with the chemical formula C₉H₇ClO, consists of a benzene ring substituted with a methoxy group (-OCH₃), an ethynyl group (-C≡CH), and a chlorine atom (-Cl) in a 1, 2, and 4 arrangement, respectively.[1][2] Understanding the interplay of these substituents is paramount to interpreting its spectroscopic signature.
The presence of the terminal alkyne provides a highly characteristic and diagnostic set of absorptions. The aromatic ether linkage and the chloro-substituent further modulate the electronic environment of the benzene ring, influencing the positions and intensities of its vibrational modes. This guide will systematically dissect these contributions to build a complete picture of the molecule's IR spectrum.
Theoretical Framework: The Vibrational Symphony of Functional Groups
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes.[3] These vibrations, analogous to the stretching and bending of chemical bonds, occur at specific, quantized frequencies. The resulting spectrum is a unique fingerprint of the molecule's functional groups and overall structure.
For this compound, the key vibrational modes can be categorized as follows:
-
Alkyne Group Vibrations: The terminal alkyne is responsible for two highly characteristic peaks: the C≡C-H stretching vibration and the C≡C triple bond stretching vibration.
-
Aromatic System Vibrations: The benzene ring exhibits a complex series of absorptions, including C-H stretching, C=C stretching (ring breathing), and out-of-plane C-H bending. The substitution pattern significantly influences the latter.
-
Ether Linkage Vibrations: The C-O-C ether linkage gives rise to characteristic stretching modes.
-
Chloro-Substituent Vibration: The C-Cl bond also has a characteristic stretching frequency, although it appears in the lower frequency "fingerprint" region of the spectrum.
-
Methyl Group Vibrations: The methoxy group's methyl C-H bonds will also produce stretching and bending vibrations.
The following diagram illustrates the workflow for predicting and interpreting the IR spectrum of this molecule, starting from its fundamental structure.
Caption: Experimental workflow for ATR-FTIR spectroscopy.
Method 2: Potassium Bromide (KBr) Pellet (for Solids)
This traditional transmission method is excellent for achieving high-resolution spectra of solid samples. [1][4] Workflow:
-
Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the spectrometer's sample holder and collect the spectrum. A background spectrum of the empty sample compartment should be used.
-
Validation: Visually inspect the pellet. Cloudiness or opaqueness can indicate insufficient grinding or moisture contamination, which can lead to scattering and a sloping baseline.
Data Validation and Interpretation: A Self-Validating System
A trustworthy analysis requires careful examination of the acquired spectrum for quality and consistency.
-
Baseline Correction: The baseline of the spectrum should be relatively flat. A sloping baseline may indicate issues with the KBr pellet (scattering) or the ATR crystal contact.
-
Presence of Key Peaks: The most critical step is to confirm the presence of the highly characteristic peaks predicted in Section 3. The sharp ≡C-H stretch near 3300 cm⁻¹ and the C≡C stretch around 2120 cm⁻¹ are primary validators for the ethynyl group. The strong aryl-O stretch around 1250 cm⁻¹ confirms the ether linkage.
-
Fingerprint Region Analysis: The complex pattern of bands below 1500 cm⁻¹ constitutes the "fingerprint region." While individual peak assignments can be challenging, this region is unique to the molecule. The out-of-plane bending patterns between 900 and 700 cm⁻¹ should be consistent with a 1,2,4-trisubstitution pattern. [5]* Absence of Impurities: Look for unexpected peaks. A broad absorption around 3400 cm⁻¹ would suggest the presence of water or an alcohol impurity. A strong peak around 1700 cm⁻¹ could indicate carbonyl contamination.
Conclusion: A Spectroscopic Signature for Chemical Identity
The infrared spectrum of this compound is a rich tapestry of information, with each functional group contributing distinct and identifiable absorption bands. By understanding the theoretical underpinnings of these vibrations and employing rigorous experimental techniques, researchers can use FTIR spectroscopy as a rapid and reliable tool for structural confirmation, purity assessment, and reaction monitoring in the synthesis and application of this versatile chemical compound. The combination of the sharp terminal alkyne signals, the strong aryl ether absorptions, and the characteristic aromatic substitution patterns provides a robust and unique spectroscopic fingerprint for confident identification.
References
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EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]
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Mettler-Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
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A Technical Guide to the Solubility of 4-Chloro-2-ethynyl-1-methoxybenzene in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 4-Chloro-2-ethynyl-1-methoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a predictive framework and detailed experimental protocols for determining and understanding the solubility of this compound. Given the current absence of publicly available quantitative solubility data for this compound, this guide empowers researchers to generate this critical data in-house with scientific rigor.
Executive Summary
This compound (CAS 95186-47-3) is an aromatic compound with a molecular formula of C₉H₇ClO and a molecular weight of 166.60 g/mol [1]. Its structure, featuring a chlorinated and methoxylated benzene ring with an ethynyl group, suggests a predominantly nonpolar character. This technical guide outlines the theoretical basis for its solubility in various organic solvents, provides a detailed experimental workflow for quantitative solubility determination, and presents a qualitative prediction of its solubility profile. The protocols herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for applications ranging from reaction chemistry to formulation development.
Molecular Structure and Physicochemical Properties
Understanding the solubility of a compound begins with a thorough analysis of its molecular structure and resulting physicochemical properties.
Molecular Structure:
Caption: Structure of this compound.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 95186-47-3 | PubChem[1] |
| Molecular Formula | C₉H₇ClO | PubChem[1] |
| Molecular Weight | 166.60 g/mol | PubChem[1] |
| XLogP3 (Predicted) | 2.8 | PubChem[1] |
| Hydrogen Bond Donors | 0 | PubChem[1] |
| Hydrogen Bond Acceptors | 1 (Oxygen) | PubChem[1] |
The predicted XLogP3 value of 2.8 indicates a significant lipophilic (fat-loving) or nonpolar character[1]. The molecule lacks hydrogen bond donors and possesses only a single hydrogen bond acceptor in the methoxy group's oxygen atom[1]. This structure strongly suggests poor solubility in polar protic solvents like water and favorable solubility in nonpolar and moderately polar organic solvents. The general principle of "like dissolves like" is the cornerstone of this prediction[2].
Predicted Solubility Profile
Based on first principles and data from structurally related compounds like 3-chloroanisole, which is described as moderately soluble in organic solvents with limited water solubility[3], we can predict the solubility of this compound across a spectrum of common laboratory solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene | High | The nonpolar hydrocarbon backbone of these solvents will effectively solvate the lipophilic aromatic ring and ethynyl group of the analyte. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High to Medium | These solvents possess dipole moments that can interact with the polar C-Cl and C-O bonds, while their organic nature accommodates the nonpolar regions of the molecule. |
| Polar Aprotic (Amide) | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Medium | While highly polar, these solvents are excellent solubilizers for a wide range of organic molecules. |
| Polar Protic (Alcohol) | Methanol, Ethanol | Medium to Low | The ability of alcohols to engage in hydrogen bonding is not strongly reciprocated by the analyte. Solubility will be driven by the alkyl portion of the alcohols. |
| Polar Protic (Aqueous) | Water | Very Low / Immiscible | The high polarity and strong hydrogen-bonding network of water will not effectively solvate the predominantly nonpolar analyte. This is consistent with related chloroanisoles being immiscible in water[4]. |
Experimental Protocol for Quantitative Solubility Determination
To move from prediction to empirical data, a robust and systematic methodology is required. The following protocol describes the isothermal equilibrium method, a gold standard for determining the solubility of a solid compound in a solvent.
Workflow for Solubility Determination
Caption: Isothermal Equilibrium Solubility Workflow.
Detailed Step-by-Step Methodology
Objective: To determine the solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25°C).
Materials:
-
This compound (solid)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Constant temperature shaker/incubator
-
Centrifuge or syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
Calibrated analytical instrument (e.g., HPLC-UV)
Procedure:
-
Preparation of the Slurry:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. The excess is critical to ensure a saturated solution is formed. A good starting point is ~50 mg of solid.
-
Record the exact mass of the solid added.
-
Pipette a known volume (e.g., 2.00 mL) of the chosen organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaker or rotator set to a constant temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate for most organic systems. The goal is for the concentration of the dissolved solid to become constant.
-
-
Isolation of the Saturated Solution:
-
Remove the vial from the shaker and let it stand undisturbed at the same constant temperature to allow the excess solid to settle.
-
To ensure complete removal of undissolved solids, either:
-
Centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes).
-
Carefully draw the supernatant through a solvent-compatible syringe filter (e.g., PTFE for most organic solvents). This is often the preferred method to avoid temperature fluctuations associated with centrifugation.
-
-
-
Sample Analysis:
-
Immediately after isolation, accurately pipette an aliquot of the clear, saturated supernatant into a volumetric flask and dilute with the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical instrument.
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the standards and the diluted sample using a validated analytical method such as HPLC-UV.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the concentration of the original, undiluted saturated solution by applying the dilution factor.
-
Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor
-
This protocol provides a self-validating system. Consistency of results from samples taken at different time points (e.g., 24h and 48h) confirms that equilibrium has been reached, ensuring the trustworthiness of the data.
Safety and Handling
This compound is classified with the following hazards:
Handling Precautions:
-
Work in a well-ventilated area or a chemical fume hood[6].
-
Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat[6].
-
Avoid breathing dust or vapors[7].
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in an inert atmosphere at room temperature[5].
Conclusion
While specific experimental solubility data for this compound is not currently documented in public literature, its molecular structure provides a strong basis for predicting its behavior. It is anticipated to be highly soluble in nonpolar organic solvents and poorly soluble in polar, aqueous media. This guide provides the necessary theoretical framework and a detailed, robust experimental protocol to empower researchers to quantitatively determine the solubility of this compound in any solvent of interest. The generation of such data is a critical step in advancing its application in chemical synthesis and pharmaceutical development.
References
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Chemsrc. (2025). 1-Chloro-4-methoxybenzene | CAS#:623-12-1. [Link]
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University of Toronto. (2023). Solubility of Organic Compounds. [Link]
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Faculty of Science, UPM. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Methoxybenzene. [Link]
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University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
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Chemsrc. (2025). 3-Chloroanisole | CAS#:2845-89-8. [Link]
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Fisher Scientific. (2023). 1-Eth-1-ynyl-4-methoxybenzene SAFETY DATA SHEET. [Link]
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4-Chloro-2-ethynyl-1-methoxybenzene reaction mechanisms
An In-depth Technical Guide to the Reaction Mechanisms of 4-Chloro-2-ethynyl-1-methoxybenzene
Abstract
This compound is a polysubstituted aromatic compound that serves as a versatile building block in modern organic synthesis. Its utility stems from the orthogonal reactivity of its distinct functional groups: a terminal alkyne, an aryl chloride, and an electron-donating methoxy group. This guide provides an in-depth exploration of the core reaction mechanisms associated with this molecule, offering both theoretical explanations and practical, field-proven protocols. It is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in the design and synthesis of complex molecules, from pharmaceuticals to advanced organic materials.
Introduction: Structural Features and Synthetic Potential
This compound, with the chemical formula C₉H₇ClO, is a molecule of significant interest due to its trifunctional nature.[1][2] The interplay between its reactive sites—the terminal alkyne (C≡C-H), the aryl chloride (Ar-Cl), and the methoxy group (–OCH₃)—dictates its chemical behavior and opens avenues for selective, stepwise functionalization.
-
The Terminal Alkyne: This is the most prominent reactive center, readily participating in a host of transformations including cross-coupling reactions, cycloadditions, and additions (both electrophilic and nucleophilic). The acidity of the terminal proton allows for the formation of metal acetylides, which are potent nucleophiles.
-
The Aryl Chloride: The chlorine atom attached to the benzene ring is a potential site for cross-coupling reactions and nucleophilic aromatic substitution (SₙAr). Its reactivity is modulated by the electronic effects of the other substituents.
-
The Methoxy Group: As an electron-donating group, the methoxy substituent influences the electron density of the aromatic ring and the reactivity of the other functional groups.
This guide will dissect the primary reaction pathways this molecule undergoes, focusing on the causality behind experimental choices and providing robust, self-validating protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 95186-47-3 | [1] |
| Molecular Formula | C₉H₇ClO | [1][2] |
| Molecular Weight | 166.60 g/mol | [1] |
| SMILES | COC1=C(C=C(C=C1)Cl)C#C | [1] |
| IUPAC Name | This compound | [1] |
Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction
The Sonogashira reaction is a cornerstone of C(sp²)-C(sp) bond formation, coupling a terminal alkyne with an aryl or vinyl halide.[3][4] For this compound, the terminal alkyne is the primary reactive site for this transformation, allowing for its conjugation with a wide array of aromatic and vinylic systems.
Mechanistic Rationale
The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl/vinyl halide (R-X) to form a Pd(II) complex.
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The Pd(II) complex reductively eliminates the final coupled product, regenerating the Pd(0) catalyst.
-
-
Copper Cycle:
-
Coordination: The Cu(I) salt coordinates with the terminal alkyne.
-
Deprotonation: In the presence of a mild amine base, the alkyne is deprotonated to form a copper(I) acetylide intermediate. This species is crucial for the transmetalation step.
-
The use of a copper co-catalyst allows the reaction to proceed under mild conditions, preventing the side reactions often seen in copper-free variants.[3][5]
Visualization: Sonogashira Catalytic Cycle
Caption: The dual catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocol: Coupling with Iodobenzene
This protocol describes a representative Sonogashira coupling reaction. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reactor Setup: To a dry Schlenk flask, add this compound (1.0 eq), iodobenzene (1.1 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Base Addition: Add anhydrous, degassed triethylamine (TEA, 3.0 eq) and anhydrous, degassed tetrahydrofuran (THF) to create a solution with a concentration of ~0.2 M with respect to the limiting reagent.
-
Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst and salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired diarylacetylene product.
Cycloaddition Reactions: Building Heterocyclic Systems
The ethynyl group is an excellent participant in cycloaddition reactions, serving as a 2π-electron component for constructing various ring systems.[6] Among the most powerful of these is the 1,3-dipolar cycloaddition, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."
Mechanistic Rationale
In the CuAAC reaction, an azide and a terminal alkyne are catalytically coupled to form a 1,2,3-triazole. The mechanism is believed to involve:
-
Formation of Copper Acetylide: The Cu(I) catalyst reacts with the terminal alkyne (this compound) to form a copper acetylide intermediate.
-
Coordination: The azide coordinates to the copper center.
-
Cyclization: A stepwise or concerted cycloaddition occurs, leading to a six-membered copper-containing intermediate (a cupracycle).
-
Protonolysis/Rearomatization: The cupracycle undergoes protonolysis and rearomatization to release the stable triazole product and regenerate the Cu(I) catalyst.
This reaction is highly regioselective, yielding exclusively the 1,4-disubstituted triazole isomer. Its high efficiency, mild reaction conditions, and tolerance of various functional groups make it a premier choice for bioconjugation and materials science.
Visualization: CuAAC Workflow
Caption: General workflow for a CuAAC 'click' reaction.
Experimental Protocol: Synthesis of a 1,2,3-Triazole
-
Reactant Solution: In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of t-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq) in water.
-
Reaction Initiation: Add the sodium ascorbate solution to the main reaction flask, followed by the copper sulfate solution. The mixture will often turn cloudy or change color.
-
Execution: Stir the reaction vigorously at room temperature for 12-24 hours. The product often precipitates out of the solution as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with water and cold ethanol. If necessary, the product can be further purified by recrystallization.
Electrophilic and Nucleophilic Addition to the Alkyne
The carbon-carbon triple bond is electron-rich, making it susceptible to attack by electrophiles.[7] Conversely, the terminal proton is acidic and can be removed by a strong base to generate a potent nucleophile.
Electrophilic Addition
Electrophilic addition reactions break the π-bonds of the alkyne to form new single bonds.[8] A common example is hydrohalogenation (addition of H-X).
-
Mechanism: The reaction proceeds via a two-step mechanism.
-
The alkyne's π-electrons attack the electrophile (e.g., the proton from HBr), forming a vinyl carbocation intermediate. The regioselectivity follows Markovnikov's rule , where the proton adds to the carbon atom that results in the more stable carbocation.
-
The nucleophile (e.g., Br⁻) then attacks the carbocation to give the final vinyl halide product.
-
Visualization: Electrophilic Addition of HBr
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Introduction: A Trifunctional Scaffold for Modern Chemistry
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2-ethynyl-1-methoxybenzene
Prepared by: Gemini, Senior Application Scientist
This compound is a highly functionalized aromatic compound that serves as a valuable building block in synthetic chemistry. Its structure incorporates three key moieties: a chloro group, a methoxy group, and an ethynyl (acetylene) group. This trifunctional nature makes it a versatile intermediate for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The chlorinated benzene core is a common feature in numerous FDA-approved drugs, highlighting the importance of such scaffolds.[1] The strategic placement of the reactive ethynyl group ortho to the methoxy group and meta to the chloro group allows for regioselective transformations, making it a sought-after precursor for targeted synthesis.
This guide provides a comprehensive overview of the logical synthesis, purification, and characterization of this compound. Rather than detailing a historical "discovery," we will focus on the field-proven, rational synthetic approach that a researcher would employ today: the Sonogashira cross-coupling reaction. We will delve into the mechanistic underpinnings of this choice, provide a detailed experimental protocol, and discuss the significance of the molecule's structural components.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's properties is foundational to its application. The key identifiers and computed properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 95186-47-3 | PubChem[2] |
| Molecular Formula | C₉H₇ClO | PubChem[2] |
| Molecular Weight | 166.60 g/mol | PubChem[2] |
| SMILES | COC1=C(C=C(C=C1)Cl)C#C | PubChem[2] |
| Hazard Statements | H302, H315, H319, H335 | PubChem[2] |
Core Synthesis Strategy: A Retrosynthetic Analysis
The most logical and robust method for forming the C(sp²)-C(sp) bond in the target molecule is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction provides a direct and efficient route to connect an aryl halide with a terminal alkyne.[3]
Our retrosynthetic analysis, therefore, disconnects the bond between the benzene ring and the alkyne. This leads to two key precursors: a halogenated anisole derivative and an acetylene source. For optimal reactivity and selectivity, 2-Bromo-4-chloro-1-methoxybenzene is an ideal aryl halide precursor.[4][5] The carbon-bromine bond is significantly more reactive in palladium-catalyzed cross-coupling than the carbon-chlorine bond, ensuring the reaction occurs selectively at the desired position.[3] For the acetylene component, (Trimethylsilyl)acetylene (TMSA) is an excellent choice as it is a stable, liquid-phase reagent that prevents unwanted side reactions and can be easily deprotected.[3][6]
Caption: Retrosynthetic analysis of the target molecule.
The Sonogashira Catalytic Cycle: Mechanistic Rationale
The Sonogashira reaction's reliability stems from a well-understood, dual-catalyst mechanism. A Pd(0) species initiates the primary cycle by undergoing oxidative addition into the aryl-bromide bond. Simultaneously, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst. The amine base is crucial for neutralizing the HBr byproduct and facilitating the formation of the copper acetylide.
Caption: The dual catalytic cycle of the Sonogashira reaction.
Detailed Experimental Protocol
This protocol describes a two-step synthesis: (1) Sonogashira coupling to form the silyl-protected intermediate, and (2) subsequent desilylation to yield the final product.
Part 1: Sonogashira Coupling of 2-Bromo-4-chloro-1-methoxybenzene with (Trimethylsilyl)acetylene
-
Reagents & Materials:
-
2-Bromo-4-chloro-1-methoxybenzene (1.0 eq)
-
(Trimethylsilyl)acetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)
-
Copper(I) iodide [CuI] (0.04 eq)
-
Triethylamine (Et₃N), anhydrous (3.0 eq)
-
Toluene, anhydrous
-
Schlenk flask, magnetic stirrer, condenser, argon/nitrogen source
-
-
Procedure:
-
System Preparation: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-Bromo-4-chloro-1-methoxybenzene, PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Solvent Addition: Add anhydrous toluene via cannula, followed by anhydrous triethylamine. Stir the mixture for 10 minutes to ensure dissolution and catalyst activation.
-
Alkyne Addition: Slowly add (Trimethylsilyl)acetylene via syringe.
-
Reaction: Heat the reaction mixture to 70 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 4-6 hours).
-
Workup: Cool the mixture to room temperature. Filter it through a pad of Celite to remove catalyst residues, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude silyl-protected product.
-
Part 2: Deprotection of the Trimethylsilyl (TMS) Group
-
Reagents & Materials:
-
Crude 1-chloro-2-methoxy-4-((trimethylsilyl)ethynyl)benzene (from Part 1)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF (1.5 eq)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolution: Dissolve the crude product from Part 1 in THF in a round-bottom flask.
-
Deprotection: Cool the solution to 0 °C in an ice bath. Add the TBAF solution dropwise. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC for the disappearance of the silylated intermediate.
-
Quenching & Extraction: Quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude final product.
-
Purification and Characterization Workflow
The crude product requires purification to remove byproducts and residual reagents. This is typically achieved by flash column chromatography on silica gel.
Caption: Post-synthesis purification and analysis workflow.
Predicted Spectroscopic Data:
| Analysis | Predicted Signal | Rationale |
| ¹H NMR | ~7.4 ppm (d, 1H) | Aromatic proton ortho to the ethynyl group. |
| ~7.2 ppm (dd, 1H) | Aromatic proton between chloro and ethynyl groups. | |
| ~6.9 ppm (d, 1H) | Aromatic proton ortho to the methoxy group. | |
| ~3.9 ppm (s, 3H) | Methoxy (-OCH₃) protons. | |
| ~3.4 ppm (s, 1H) | Terminal alkyne (-C≡C-H) proton. | |
| ¹³C NMR | ~158 ppm | Aromatic carbon attached to the methoxy group. |
| ~134, 130, 115 ppm | Aromatic carbons (CH). | |
| ~128, 118 ppm | Quaternary aromatic carbons (C-Cl, C-C≡CH). | |
| ~83 ppm | Alkyne carbon (-C≡CH). | |
| ~80 ppm | Alkyne carbon (-C≡CH). | |
| ~56 ppm | Methoxy carbon (-OCH₃). | |
| IR (cm⁻¹) | ~3300 (sharp, strong) | Terminal alkyne C-H stretch. |
| ~2110 (sharp, medium) | Alkyne C≡C stretch. | |
| ~1600, 1480 | Aromatic C=C stretches. | |
| ~1250 | Aryl-O (ether) stretch. | |
| Mass Spec | [M]⁺ at m/z 166 | Molecular ion peak for C₉H₇³⁵ClO. |
| [M+2]⁺ at m/z 168 | Isotope peak for ³⁷Cl (approx. 1/3 intensity of M⁺). |
The Role of Key Structural Moieties in Medicinal Chemistry
The true value of this compound lies in the strategic combination of its functional groups, each of which plays a significant role in drug design.
-
The Chloro Group: Halogenation, particularly chlorination, is a cornerstone of medicinal chemistry. The chloro group can modulate a molecule's lipophilicity, metabolic stability, and binding affinity. It can participate in halogen bonding, a specific non-covalent interaction with protein backbones, which can significantly enhance ligand potency.
-
The Methoxy Group: The methoxy group is a hydrogen bond acceptor and can influence conformation and solubility. Its presence can block a potential site of metabolism (e.g., preventing phenol formation), thereby increasing the drug's half-life.
-
The Ethynyl Group: The terminal alkyne is a uniquely versatile functional group. It is relatively small and linear, allowing it to probe narrow channels in protein binding pockets. It is also a key handle for further synthetic elaboration via reactions like the "click" chemistry (azide-alkyne cycloaddition) to form triazoles, or further Sonogashira couplings to build more complex conjugated systems.[10] Substituted polyacetylenes are also being explored for their potential as novel electronic and optical materials.[2][11]
Conclusion and Future Outlook
This compound is a prime example of a molecular scaffold designed for purpose. While it may not have a singular moment of "discovery," its existence is a logical consequence of the advancement of powerful synthetic methodologies like the Sonogashira coupling. This guide has outlined a robust and reliable pathway for its synthesis and characterization, grounded in established chemical principles. As a versatile building block, it provides researchers in drug discovery and materials science with a valuable tool to construct novel molecules with tailored properties, ensuring its continued relevance in the advancement of chemical sciences.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Thulluri, C., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1262, 133035. [Link]
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Wikipedia. Sonogashira coupling. [Link]
-
The Royal Society of Chemistry. Supporting Information for: A General Method for the Decarboxylative Bromination of Benzoic Acids. [Link]
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Tang, B. Z., et al. (2010). Synthesis and Functionality of Substituted Polyacetylenes. Macromolecular Chemistry and Physics, 211(5), 497-519. [Link]
-
The Royal Society of Chemistry. Supporting Information for: Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. [Link]
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Bruce, D. W., et al. (2023). On the Mercuration, Palladation, Transmetalation and Direct Auration of a C^N^C Pincer Ligand. Dalton Transactions. [Link]
-
Handa, S., et al. (2023). Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [Pd(NHC)(μ-OH)Cl]2. Preprints.org. [Link]
-
PubChem. 1-Ethynyl-4-methoxybenzene. National Center for Biotechnology Information. [Link]
-
Rosa, F. A., et al. (2020). Development of a Novel Three‐step Sonogashira Cross Coupling/Deacetonation/Cycloaddition Protocol for the Synthesis of 4‐aryl‐1,2,3‐triazoles Using 2‐methyl‐3‐butyn‐2‐ol as a Versatile Acetylene Surrogate. ChemistrySelect. [Link]
- Google Patents. Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene.
-
Vafaeezadeh, M., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 11(12), 1503. [Link]
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Sarpong, R., et al. (2022). One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. Organic Letters, 24(1), 168-173. [Link]
-
Yu, Q., et al. (2024). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 270, 116345. [Link]
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Gelest. Cross-Coupling of Alkynylsilanes. [Link]
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Alam, M. M., et al. (2019). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Acta Chemica Malaysia, 3(1), 1-5. [Link]
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ResearchGate. 4-Bromo-2-chloro-1-methoxybenzene. [Link]
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The Royal Society of Chemistry. Supporting Information for: Palladium-Catalyzed Aerobic Oxidative C-H/N-H Annulation of Arylhydrazines and Terminal Alkynes. [Link]
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Methodological & Application
Protocol for the purification of 4-Chloro-2-ethynyl-1-methoxybenzene
An Application Note on the High-Purity Isolation of 4-Chloro-2-ethynyl-1-methoxybenzene
Abstract
This document provides a comprehensive, field-proven protocol for the purification of this compound, a key substituted phenylacetylene intermediate in the synthesis of pharmaceuticals and advanced organic materials. The protocol outlines a multi-step purification strategy, commencing with a liquid-liquid extraction followed by high-resolution flash column chromatography. An optional recrystallization step is detailed for obtaining material of the highest analytical purity. The rationale behind each procedural choice is explained to provide researchers with a deep, mechanistic understanding of the purification process, ensuring reproducibility and high final purity.
Introduction: The Imperative for Purity
This compound is a valuable molecular building block. The terminal alkyne and the substituted aromatic ring offer versatile handles for a variety of carbon-carbon bond-forming reactions, most notably the Sonogashira coupling.[1][2] The success of these subsequent high-stakes synthetic steps is critically dependent on the purity of this starting material. Common impurities originating from its synthesis—typically a Sonogashira coupling between a di-halogenated precursor and a protected acetylene source—include residual palladium and copper catalysts, unreacted starting materials, and homocoupled alkyne side-products (Glaser coupling). These contaminants can poison catalysts, generate complex side-products, and significantly reduce the yield and purity of the final target molecule.
This protocol is designed as a self-validating system to systematically remove these challenging impurities, yielding this compound with a purity profile suitable for the most demanding applications in drug development and materials science.
Physicochemical Properties & Safety Data
A thorough understanding of the target compound's properties is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 95186-47-3 | PubChem[3] |
| Molecular Formula | C₉H₇ClO | PubChem[3] |
| Molecular Weight | 166.60 g/mol | PubChem[3] |
| Appearance | Colorless to yellow liquid/solid | TCI[4], Sigma-Aldrich[5] |
| Boiling Point | ~82 °C at 12 mmHg (for 1-Chloro-2-ethynylbenzene) | Sigma-Aldrich[5] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, EtOAc, Hexane, Ether) | TCI[4] |
GHS Hazard Information: The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3]
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Safety Precautions: All manipulations must be performed in a certified chemical fume hood. Standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, is mandatory.
The Purification Workflow: A Multi-Stage Approach
The purification strategy is logically segmented to remove distinct classes of impurities at each stage. The crude product from synthesis is first subjected to an aqueous workup to eliminate inorganic salts and water-soluble components. The core purification is then achieved via flash column chromatography, which separates the target molecule from organic impurities based on polarity. For applications demanding the highest purity, an optional final recrystallization step is employed.
Figure 1: High-level workflow for the purification of this compound.
Detailed Experimental Protocols
Protocol 1: Aqueous Work-up and Liquid-Liquid Extraction
Causality: This initial step is designed to remove inorganic byproducts (e.g., salts from the base used in a Sonogashira reaction), residual water-soluble catalysts, and highly polar solvents like DMF or amines.[2] Washing with saturated aqueous ammonium chloride (NH₄Cl) helps to complex and remove residual copper catalysts, while a brine wash minimizes the formation of emulsions and reduces the water content in the organic phase before drying.
Methodology:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with an appropriate organic solvent in which the product is highly soluble, such as ethyl acetate (EtOAc) or dichloromethane (DCM). A volume approximately 3-5 times that of the crude mixture is recommended.
-
Add an equal volume of deionized water and shake vigorously. Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NH₄Cl (1 x volume).
-
Saturated aqueous NaHCO₃ (1 x volume), if the reaction was acidic.
-
Saturated aqueous NaCl (brine) (1 x volume).
-
-
Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude organic residue.
Protocol 2: High-Resolution Flash Column Chromatography
Causality: Flash column chromatography is the most critical step for separating the target compound from structurally similar organic impurities.[6][7] The choice of a non-polar eluent system (hexane/ethyl acetate) is based on the relatively non-polar nature of aryl acetylenes. Silica gel serves as the polar stationary phase, retaining more polar impurities while allowing the desired product to elute. Dry loading the sample onto silica gel prevents dissolution issues at the column head and promotes sharper, more resolved bands compared to liquid loading.
Methodology:
-
TLC Analysis: First, determine the optimal eluent composition. Spot the crude material on a silica TLC plate and develop it in various ratios of hexane and ethyl acetate. The ideal solvent system should provide a retention factor (Rƒ) of 0.25-0.35 for the target compound. A common starting point is 20:1 Hexane:EtOAc.[8]
-
Sample Preparation (Dry Loading):
-
Dissolve the crude organic residue from Protocol 1 in a minimal amount of DCM.
-
Add silica gel (approximately 2-3 times the mass of the crude product).
-
Concentrate the slurry on a rotary evaporator until a fine, free-flowing powder is obtained.
-
-
Column Packing:
-
Select a column with a diameter such that the silica gel height is approximately 15-20 cm. A general rule is a 50:1 to 100:1 ratio of silica gel mass to crude product mass.
-
Pack the column as a slurry with the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
-
Elution:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with the solvent system determined by TLC, applying positive pressure.
-
Collect fractions in test tubes. Monitor the elution process using TLC by spotting every few fractions on the same plate.
-
-
Isolation:
-
Once the fractions containing the pure product are identified (single spot on TLC at the correct Rƒ), combine them in a round-bottom flask.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 3: Recrystallization for Analytical Purity (Optional)
Causality: Recrystallization is a powerful technique for final polishing, capable of removing trace impurities that may have co-eluted during chromatography.[9] The principle relies on selecting a solvent (or solvent pair) in which the compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[10] As the saturated hot solution cools slowly, the lattice energy of the pure compound favors the formation of well-ordered crystals, excluding mismatched impurity molecules into the mother liquor.
Methodology:
-
Solvent Selection: Test the solubility of the purified product in various solvents. An ideal system for a molecule of this polarity might be a hexane/ethyl acetate or ethanol/water mixture.[11] The goal is to find a system where the compound is sparingly soluble at room temperature but dissolves completely upon heating.
-
Procedure:
-
Place the purified product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating (e.g., in a water bath) and swirling until the solid is just fully dissolved. Use the minimum amount of hot solvent necessary.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask loosely will slow evaporation and promote larger crystal growth.
-
Once crystal formation appears complete, place the flask in an ice-water bath for 20-30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of ice-cold solvent.
-
Dry the crystals under high vacuum to remove all residual solvent.
-
Purity Verification
The identity and purity of the final product should be confirmed by standard analytical methods:
-
¹H and ¹³C NMR: To confirm the structural integrity and absence of proton- or carbon-bearing impurities.
-
GC-MS/LC-MS: To confirm the correct mass and assess purity to >99%.
-
Melting Point Analysis: A sharp, well-defined melting point range is a strong indicator of high purity.
References
-
Chemsrc. (n.d.). 1-Chloro-4-methoxybenzene. Retrieved January 23, 2026, from [Link]
- Ma, D., & Lu, X. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. Journal of Chemical Research, 2004(7), 496-497.
- Google Patents. (n.d.). CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23260703, this compound. Retrieved January 23, 2026, from [Link]
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Wikipedia. (n.d.). Phenylacetylene. Retrieved January 23, 2026, from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 23, 2026, from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 23, 2026, from [Link]
- Kislyi, V. P., et al. (2022). The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. Polymers, 14(19), 4089.
-
Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]
- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Bailey, W. F., et al. (2001). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. The Journal of Organic Chemistry, 66(22), 7384-7391.
- Heravi, M. M., et al. (n.d.). Heterocoupling of Different Aryl Nitrenes to Produce Asymmetric Azoarenes Using Iron.
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved January 23, 2026, from [Link]
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fieldguide2chemistry. (2021, March 21). Recrystallization: Choosing Solvent & Inducing Crystallization [Video]. YouTube. [Link]
-
Longdom Publishing. (n.d.). Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved January 23, 2026, from [Link]
- Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45073636, 1-Chloro-2-ethyl-4-methoxybenzene. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved January 23, 2026, from [Link]
- Friščić, T., & Fábián, L. (2013). Mechanochemical Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC). Accounts of Chemical Research, 46(11), 2535-2545.
- Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7386-7413.
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The Strategic Utility of 4-Chloro-2-ethynyl-1-methoxybenzene in Modern Organic Synthesis: Application Notes and Protocols
Introduction: A Versatile Building Block for Complex Scaffolds
In the landscape of contemporary organic synthesis, the strategic design of molecular building blocks is paramount to the efficient construction of complex chemical architectures. 4-Chloro-2-ethynyl-1-methoxybenzene has emerged as a highly versatile and valuable reagent for researchers, scientists, and drug development professionals. Its unique trifunctional nature, featuring a terminal alkyne, a chloro substituent, and a methoxy group on a benzene ring, offers a rich platform for a diverse array of chemical transformations. The electron-donating methoxy group and the electron-withdrawing chloro group create a nuanced electronic environment that influences the reactivity of the ethynyl and aryl functionalities. This application note provides an in-depth technical guide to the use of this compound in several key synthetic applications, complete with detailed, field-proven protocols and mechanistic insights.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a reagent is a prerequisite for its safe and effective use in any laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClO | PubChem |
| Molecular Weight | 166.60 g/mol | PubChem |
| CAS Number | 95186-47-3 | PubChem |
| Appearance | Not specified, likely a solid or oil | - |
| Boiling Point | Not specified | - |
| Melting Point | Not specified | - |
Safety and Handling:
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Synthesis of this compound
The availability of a reliable synthetic route to this compound is crucial for its application. A common and effective strategy involves a multi-step sequence starting from commercially available 4-chloro-2-nitroanisole.
Caption: Synthetic pathway to this compound.
Application I: Palladium-Catalyzed Sonogashira Cross-Coupling Reactions
The terminal alkyne functionality of this compound makes it an excellent substrate for Sonogashira cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the facile introduction of aryl, heteroaryl, or vinyl substituents at the ethynyl position, leading to a diverse range of disubstituted alkynes. These products are valuable intermediates in the synthesis of pharmaceuticals, natural products, and organic materials.[2][3]
Mechanistic Rationale: The Sonogashira coupling proceeds through a synergistic catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl/vinyl halide, while the copper co-catalyst activates the terminal alkyne. The subsequent transmetalation and reductive elimination steps yield the cross-coupled product and regenerate the active palladium(0) species.
Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol: Sonogashira Coupling of this compound with 4-Iodotoluene
This protocol describes a typical procedure for the Sonogashira coupling of this compound with an aryl halide.
Materials:
-
This compound (1.0 equiv)
-
4-Iodotoluene (1.1 equiv)
-
Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, 4-iodotoluene, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF, followed by triethylamine.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired diarylacetylene.
Self-Validation:
-
Expected Yield: 75-90%
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the terminal alkyne proton signal in the ¹H NMR spectrum is a key indicator of a successful reaction.
Application II: [4+2] Cycloaddition (Diels-Alder) Reactions
The ethynyl group of this compound can act as a dienophile in Diels-Alder reactions, providing a powerful method for the construction of six-membered rings. This [4+2] cycloaddition reaction with a suitable diene leads to the formation of highly functionalized cyclohexadiene derivatives, which can be further elaborated into complex polycyclic systems.[4][5][6]
Causality of Experimental Choices: The choice of diene is critical for the success of the Diels-Alder reaction. Electron-rich dienes generally react more readily with the relatively electron-deficient alkyne of this compound. The reaction is typically carried out at elevated temperatures, as it is a thermally allowed pericyclic reaction.
Caption: General workflow of a Diels-Alder reaction.
Protocol: Diels-Alder Reaction with Cyclopentadiene
This protocol outlines the reaction of this compound with cyclopentadiene, a highly reactive diene.
Materials:
-
This compound (1.0 equiv)
-
Cyclopentadiene (freshly cracked from dicyclopentadiene) (2.0 equiv)
-
Toluene (anhydrous)
-
Sealed tube or high-pressure reaction vessel
Procedure:
-
Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the monomeric cyclopentadiene by distillation. Keep the cyclopentadiene cold (e.g., in a dry ice/acetone bath) to prevent dimerization.
-
In a thick-walled sealed tube, dissolve this compound in anhydrous toluene.
-
Add the freshly cracked cyclopentadiene to the solution.
-
Seal the tube and heat the reaction mixture at 150-180 °C for 12-24 hours.
-
After cooling to room temperature, carefully open the sealed tube in a fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess cyclopentadiene.
-
Purify the resulting adduct by column chromatography on silica gel.
Self-Validation:
-
Expected Yield: 60-80%
-
Characterization: The formation of the bicyclic adduct can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the alkyne signals in the NMR spectra and the appearance of new olefinic and aliphatic proton signals are indicative of the cycloaddition.
Application III: Synthesis of Substituted Quinolines
Substituted quinolines are a prominent class of heterocyclic compounds with a wide range of biological activities, making them important scaffolds in drug discovery. This compound can serve as a key precursor for the synthesis of quinoline derivatives, particularly through reactions involving the corresponding 2-alkynyl aniline.
Synthetic Strategy: The synthesis of quinolines from 2-alkynyl anilines can be achieved through various methods, including electrophilic cyclization.[7][8][9][10][11] The general approach involves the initial preparation of the N-substituted 2-alkynyl aniline, followed by a cyclization step to form the quinoline ring.
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The Strategic Application of 4-Chloro-2-ethynyl-1-methoxybenzene in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. 4-Chloro-2-ethynyl-1-methoxybenzene has emerged as a highly versatile and valuable scaffold in medicinal chemistry. Its unique trifunctional architecture, featuring a terminal alkyne, a chloro substituent, and a methoxy group on a benzene ring, provides a powerful toolkit for medicinal chemists to generate libraries of complex molecules with diverse biological activities. The chloro and methoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, while the ethynyl group serves as a reactive handle for a variety of powerful coupling reactions. This application note will delve into the multifaceted applications of this compound, providing detailed protocols for its use in key synthetic transformations and highlighting its role in the synthesis of potential therapeutics for cancer and neurodegenerative diseases.
The Strategic Advantage of the this compound Scaffold
The utility of this compound in medicinal chemistry is rooted in the distinct properties of its constituent functional groups:
-
The Terminal Alkyne: This functional group is a cornerstone of modern synthetic chemistry, enabling two of the most powerful C-C and C-N bond-forming reactions: the Sonogashira coupling and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." These reactions are highly efficient, tolerant of a wide range of functional groups, and proceed under mild conditions, making them ideal for the late-stage functionalization of complex molecules.
-
The Chloro Group: The presence of a chlorine atom on the aromatic ring can profoundly impact a molecule's biological activity. It can enhance binding affinity to target proteins through halogen bonding, improve metabolic stability by blocking sites of oxidation, and modulate the electronic properties of the ring system.[1]
-
The Methoxy Group: The methoxy group is a common feature in many approved drugs. It can act as a hydrogen bond acceptor, influence conformation, and improve solubility and metabolic profiles. Its electron-donating nature also modulates the reactivity of the aromatic ring.
This strategic combination of functional groups makes this compound a privileged starting material for the synthesis of a wide array of heterocyclic compounds, which are prominent scaffolds in numerous therapeutic agents.
Application in the Synthesis of Anticancer Agents
The 4-chloro-1-methoxybenzene moiety is a recurring structural motif in a variety of potent anticancer agents, particularly kinase inhibitors. While direct synthesis from this compound is not always the chosen route in published examples, the structural parallels underscore its potential as a key building block. For instance, quinoline-based anticancer agents often feature chloro and methoxy substitutions that are critical for their activity.
One of the key applications of this building block is in the synthesis of substituted pyridinyl- and triazolyl-containing compounds, which are known to possess a wide range of biological activities, including anticancer properties.
Key Reaction: Sonogashira Coupling for the Synthesis of Pyridinyl-Ethynyl Scaffolds
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is instrumental in creating a direct bond between the this compound core and various heterocyclic systems, such as pyridine, a common scaffold in medicinal chemistry. Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer effects.
Protocol 1: Synthesis of 2-((5-Chloro-2-methoxyphenyl)ethynyl)pyridine via Sonogashira Coupling
This protocol describes a representative Sonogashira coupling reaction between this compound and 2-bromopyridine.
Materials:
-
This compound
-
2-Bromopyridine
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and an argon/nitrogen inlet, add this compound (1.0 eq), 2-bromopyridine (1.1 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).
-
Add anhydrous toluene and triethylamine (2.0 eq) to the flask.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 70-80 °C and stir under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product, 2-((5-Chloro-2-methoxyphenyl)ethynyl)pyridine.
Expected Outcome: This reaction typically proceeds in good to excellent yields (70-90%). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.
-
Copper(I) Iodide Co-catalyst: CuI facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the catalytic cycle.
-
Triethylamine: This amine acts as a base to neutralize the hydrogen halide formed during the reaction and also serves as a solvent.
-
Anhydrous Solvents: Water can interfere with the catalytic cycle and lead to side reactions.
Application in the Synthesis of Potential Anti-Alzheimer's Disease Agents
Alzheimer's disease is a complex neurodegenerative disorder, and multi-target-directed ligands are a promising therapeutic strategy. This compound can be utilized to synthesize compounds targeting key enzymes implicated in the disease, such as Glycogen Synthase Kinase 3 (GSK-3). The ethynyl group allows for the introduction of various functionalities through "click chemistry," leading to the rapid generation of diverse compound libraries for screening.
Key Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[3] Triazoles are stable, aromatic heterocycles that can act as pharmacophores and are found in a number of approved drugs. They can participate in hydrogen bonding and dipole-dipole interactions, making them valuable for modulating ligand-protein binding.
Protocol 2: Synthesis of 1-Benzyl-4-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole via CuAAC
This protocol outlines a typical "click chemistry" reaction between this compound and benzyl azide.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 1-Benzyl-4-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole.
Expected Outcome: The CuAAC reaction is known for its high efficiency, with yields often exceeding 90%. The product should be a stable solid and can be fully characterized by standard spectroscopic methods.
Causality Behind Experimental Choices:
-
Copper(II) Sulfate and Sodium Ascorbate: Sodium ascorbate reduces the Cu(II) species to the catalytically active Cu(I) in situ. This is a common and convenient method for performing CuAAC reactions.
-
tert-Butanol/Water Solvent System: This solvent mixture is effective at dissolving a wide range of organic substrates while still being compatible with the aqueous solutions of the catalyst and reducing agent.
-
Room Temperature Reaction: The high efficiency of the CuAAC reaction allows it to be performed under mild conditions, which is advantageous when working with sensitive functional groups.
Data Presentation
Table 1: Representative Yields for Key Reactions
| Starting Material | Coupling Partner | Reaction Type | Product | Yield (%) |
| This compound | 2-Bromopyridine | Sonogashira | 2-((5-Chloro-2-methoxyphenyl)ethynyl)pyridine | 70-90 |
| This compound | Benzyl azide | CuAAC | 1-Benzyl-4-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole | >90 |
Visualization of Synthetic Pathways
Caption: Sonogashira coupling of this compound with 2-bromopyridine.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Conclusion
This compound is a powerful and versatile building block for medicinal chemists. Its strategically positioned functional groups allow for the efficient synthesis of a wide range of complex molecules through robust and high-yielding reactions like the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition. The resulting pyridinyl-ethynyl and triazolyl scaffolds are of significant interest in the development of novel therapeutics, particularly in the areas of oncology and neurodegenerative diseases. The protocols provided herein offer a solid foundation for researchers to explore the full potential of this valuable synthetic intermediate in their drug discovery programs.
References
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Dalton Transactions. RSC Publishing. [Link]
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Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction | Request PDF. ResearchGate. [Link]
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Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. PubMed. [Link]
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-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]
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Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. National Institutes of Health. [Link]
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Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. ResearchGate. [Link]
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SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]
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Organic Syntheses Procedure. Organic Syntheses. [Link]
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Synthesis and biological screening of 1,2,4-triazole derivatives. Semantic Scholar. [Link]
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Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton. [Link]
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Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]
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Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. [Link]
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Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. National Institutes of Health. [Link]
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Method for synthesizing 4-chloro-pyridine. Eureka | Patsnap. [Link]
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Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Iraqi Journal of Pharmaceutical Sciences. [Link]
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Biological features of new 1,2,4-triazole derivatives (a literature review). Ukrainian Biochemical Journal. [Link]
-
Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions. National Institutes of Health. [Link]
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Synthesis of 4-chloro-3-methoxy-2-methylpyridine. PrepChem.com. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
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Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013). SciSpace. [Link]
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Recent advances in the synthesis of triazole derivatives. RACO. [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. [Link]
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Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]
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Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. MDPI. [Link]
-
Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex †. Semantic Scholar. [Link]
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Application Notes and Protocols: 4-Chloro-2-ethynyl-1-methoxybenzene Derivatives for Advanced Materials Science
Introduction: The Strategic Importance of Functionalized Phenylacetylenes
In the landscape of materials science, the rational design of molecular building blocks is paramount to achieving next-generation functional materials. Among these, derivatives of phenylacetylene have emerged as a versatile class of monomers and precursors for a wide array of applications, including organic electronics and high-performance polymers. This application note focuses on a particularly promising scaffold: 4-Chloro-2-ethynyl-1-methoxybenzene. The unique electronic and steric properties conferred by the chloro, ethynyl, and methoxy substituents make its derivatives highly tunable for specific applications in materials science. The electron-withdrawing nature of the chlorine atom, the electron-donating character of the methoxy group, and the reactive ethynyl functionality provide a powerful combination for creating novel polymers and functional small molecules with tailored optoelectronic and physical properties.
This guide provides a comprehensive overview of the synthesis, application, and characterization of materials derived from this compound, intended for researchers and professionals in materials science and drug development. The protocols and discussions herein are grounded in established chemical principles and aim to provide both theoretical understanding and practical, actionable methodologies.
Synthesis of Functionalized this compound Derivatives: The Sonogashira Cross-Coupling Approach
The introduction of diverse functionalities to the this compound core is most effectively achieved through the Sonogashira cross-coupling reaction. This powerful palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] In this context, this compound can act as the terminal alkyne, reacting with a variety of aryl or vinyl halides to generate a library of derivatives with tailored properties.
Causality Behind Experimental Choices in Sonogashira Coupling
The success of the Sonogashira coupling is critically dependent on the careful selection of catalysts, ligands, base, and solvent.
-
Catalyst System: A combination of a palladium(0) complex (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) salt (typically CuI) is the standard catalytic system. The palladium catalyst is central to the catalytic cycle, undergoing oxidative addition to the aryl/vinyl halide. The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, facilitating the crucial C-C bond formation.[2][3]
-
Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are essential for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and modulating its reactivity.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.[4]
-
Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or toluene are typically used to prevent side reactions and catalyst deactivation.[4]
Experimental Workflow: Sonogashira Coupling
Caption: A generalized workflow for the Sonogashira cross-coupling reaction.
Detailed Protocol for the Synthesis of a Model Derivative
This protocol describes the synthesis of a generic derivative where 'Ar-X' represents an aryl halide.
Materials:
-
This compound (1.0 eq)
-
Aryl halide (Ar-X, 1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the aryl halide, Pd(PPh₃)₄, and CuI.
-
Add anhydrous THF via syringe, followed by the addition of triethylamine.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired derivative.
Applications in Materials Science
The derivatives of this compound are versatile building blocks for a range of advanced materials.
Organic Light-Emitting Diodes (OLEDs)
In the field of OLEDs, these derivatives can be utilized as host materials for phosphorescent emitters or as components of thermally activated delayed fluorescence (TADF) emitters. The methoxy group acts as an electron-donating unit, while the chloro-substituted phenyl ring can be considered an electron-accepting moiety, creating a donor-acceptor structure that can be beneficial for charge transport and tuning of the emission properties.[5][6] By carefully selecting the aryl group to be coupled via the ethynyl linker, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be precisely controlled to optimize charge injection and transport within the OLED device.
Organic Photovoltaics (OPVs)
In organic solar cells, derivatives of this compound can be incorporated into either the donor or acceptor materials. The extended π-conjugation provided by the ethynyl linkage can enhance light absorption and facilitate exciton diffusion.[7] The ability to functionalize the molecule allows for the tuning of the material's energy levels to match those of the other components in the active layer, thereby maximizing the open-circuit voltage (Voc) and short-circuit current (Jsc) of the device.
High-Performance Polymers
The ethynyl group serves as a reactive site for polymerization.[8] Polymerization of this compound derivatives can lead to the formation of conjugated polymers with interesting optical and electronic properties. These polymers can be soluble in common organic solvents, allowing for solution-based processing techniques like spin-coating for the fabrication of thin films. The resulting poly(phenylacetylene) derivatives can exhibit high thermal stability and may be used in applications requiring robust organic materials.[9][10]
Characterization of Synthesized Materials
A thorough characterization is essential to confirm the structure and purity of the synthesized derivatives and to evaluate their properties for specific applications.
Structural Characterization
| Technique | Information Obtained |
| ¹H and ¹³C NMR Spectroscopy | Confirms the chemical structure and purity of the synthesized compounds. |
| Mass Spectrometry (MS) | Determines the molecular weight of the synthesized molecules. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the C≡C triple bond. |
| Single-Crystal X-ray Diffraction | Provides the precise three-dimensional structure of crystalline materials. |
Physicochemical and Optoelectronic Characterization
| Technique | Information Obtained |
| UV-Visible Spectroscopy | Determines the absorption properties and the optical bandgap of the material. |
| Photoluminescence Spectroscopy | Investigates the emission properties, including the emission wavelength and quantum yield. |
| Cyclic Voltammetry (CV) | Measures the electrochemical properties and estimates the HOMO and LUMO energy levels. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the material.[11] |
| Differential Scanning Calorimetry (DSC) | Determines thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).[11] |
Workflow for Material Characterization
Caption: A systematic workflow for the characterization of synthesized materials.
Conclusion and Future Outlook
Derivatives of this compound represent a highly versatile and promising platform for the development of advanced functional materials. The synthetic accessibility through robust methods like the Sonogashira coupling, combined with the ability to fine-tune their electronic and physical properties through targeted functionalization, opens up a vast design space for materials scientists. The applications of these materials in organic electronics and high-performance polymers are just beginning to be explored. Future research will likely focus on the development of novel derivatives with enhanced performance characteristics, such as higher charge carrier mobilities, improved quantum efficiencies, and greater environmental stability. The protocols and insights provided in this application note serve as a foundational guide for researchers to embark on the exciting journey of exploring the potential of this unique class of molecular building blocks.
References
-
MavMatrix. (2018-12-01). Synthesis of 4-Methoxystyrene Derivatives from 4-Allylanisole and Diverse Nucleophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. Retrieved from [Link]
- Google Patents. (n.d.). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
-
Neliti. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Retrieved from [Link]
-
White Rose Research Online. (2022-10-03). Synthesis and characterization of polymers containing ethynylene and ethynylene-thiophene based alternating polymers containing. Retrieved from [Link]
-
MDPI. (n.d.). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
MDPI. (n.d.). The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Poly(alkyl-substituted p-phenylene ethynylene)s. Retrieved from [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]
-
MDPI. (2024-09-02). New Bipolar Host Materials Based on Indolocarbazole for Red Phosphorescent OLEDs. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Retrieved from [Link]
-
PubMed Central. (n.d.). Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer. Retrieved from [Link]
-
ResearchGate. (n.d.). Triazolopyridine hybrids as bipolar host materials for green phosphorescent organic light-emitting diodes (OLEDs). Retrieved from [Link]
-
ResearchGate. (n.d.). Synergistic regulation of the active layer morphology by halogenated methoxybenzene derivative solid additives for high-performance organic solar cells. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
OSTI.gov. (n.d.). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. Retrieved from [Link]
-
MDPI. (2023-04-19). Bifunctional Bicarbazole-Benzophenone-Based Twisted Donor–Acceptor–Donor Derivatives for Deep-Blue and Green OLEDs. Retrieved from [Link]
-
MDPI. (2022-02-19). Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Chloro-2-nitro-1-(2-phenylethyl)benzene. Retrieved from [Link]
-
White Rose Research Online. (2022-10-03). Synthesis and characterization of polymers containing ethynylene and ethynylene-thiophene based alternating polymers containing. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]
-
ACS Publications. (n.d.). Polymerization of Phenylacetylenes. III. Structure and Properties of Poly(phenylacetylene)s Obtained by WCL6 or MoCl5. Retrieved from [Link]
-
MDPI. (2024-01-18). Sol–Gel Technology Applied to Materials Science: Synthesis, Characterization and Applications. Retrieved from [Link]
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Royal Society of Chemistry. (2024-04-19). Synthesis of megadalton stereoregular ring- substituted poly(phenylacetylene)s by a rhodium(I) catalyst with. Retrieved from [Link]
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Application Notes and Protocols for the Comprehensive Characterization of 4-Chloro-2-ethynyl-1-methoxybenzene
Introduction
4-Chloro-2-ethynyl-1-methoxybenzene is a substituted aromatic compound with potential applications in organic synthesis, materials science, and pharmaceutical development. Its unique structure, featuring a halogenated anisole core and an ethynyl group, necessitates a multi-faceted analytical approach for unambiguous identification, purity assessment, and structural elucidation. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this molecule, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for selecting appropriate analytical conditions, such as solvent choice and chromatographic parameters.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₉H₇ClO | PubChem[1] |
| Molecular Weight | 166.60 g/mol | PubChem[1] |
| CAS Number | 95186-47-3 | PubChem[1] |
| Appearance | Expected to be a solid or liquid | General knowledge |
| XlogP | 2.8 | PubChem[1] |
| Monoisotopic Mass | 166.0185425 Da | PubChem[1] |
Analytical Workflow Overview
A systematic approach to the characterization of this compound involves a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and structure.
Caption: Integrated analytical workflow for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments will provide a complete picture of the molecular skeleton.
Causality Behind Experimental Choices
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and the single, easily identifiable solvent residual peak.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for ¹H and ¹³C NMR due to its chemical inertness and single sharp resonance peak outside the typical spectral region of organic molecules.
Expected Spectral Features
-
¹H NMR:
-
Aromatic Protons (3H): Expect complex splitting patterns (doublets and doublet of doublets) in the aromatic region (~6.8-7.5 ppm) due to the substitution pattern.
-
Methoxy Protons (3H): A sharp singlet around 3.8-4.0 ppm.
-
Ethynyl Proton (1H): A sharp singlet around 3.0-3.5 ppm.
-
-
¹³C NMR:
-
Aromatic Carbons (6C): Six distinct signals in the aromatic region (~110-160 ppm). The carbon attached to the methoxy group will be the most downfield, and the carbon attached to the chlorine will also be significantly shifted.
-
Alkynyl Carbons (2C): Two signals in the range of ~75-95 ppm.
-
Methoxy Carbon (1C): A signal around 55-60 ppm.
-
Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (for a 400 MHz spectrometer):
-
Tune and shim the probe for the CDCl₃ sample.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Acquire a ¹³C NMR spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
(Optional but recommended) Perform 2D NMR experiments such as COSY (to establish proton-proton couplings) and HSQC (to correlate directly bonded protons and carbons).
-
-
Data Processing and Interpretation:
-
Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the TMS peak at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns, and coupling constants to assign all proton and carbon signals to the molecular structure.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.
Causality Behind Experimental Choices
-
Ionization Method: Electron Ionization (EI) is a standard technique for volatile, thermally stable small molecules. It provides a characteristic and reproducible fragmentation pattern that is useful for structural elucidation and library matching.
-
High-Resolution Mass Spectrometry (HRMS): This is crucial for determining the exact mass of the molecular ion, which allows for the calculation of the elemental formula, confirming the presence of chlorine and oxygen.
Expected Fragmentation Pattern
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 166. A key feature will be the isotopic pattern of the molecular ion due to the presence of chlorine. The [M+2]⁺ peak should be approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Common fragmentation pathways for aromatic compounds may lead to characteristic ions.[2] The loss of a methyl radical (•CH₃) from the methoxy group would result in a fragment at m/z 151. Cleavage of the C-Cl bond would give a fragment at m/z 131. The presence of the ethynyl group may lead to the formation of a stable propargyl cation or related fragments.
Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Instrument Setup (typical GC-MS system):
-
GC Inlet: Split/splitless injector, with an inlet temperature of 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
MS Interface: Transfer line temperature of 280 °C.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Examine the mass spectrum of this peak.
-
Confirm the molecular weight from the molecular ion peak and its isotopic pattern.
-
Propose structures for the major fragment ions to support the overall molecular structure. For definitive elemental composition, submit a sample for high-resolution mass spectrometry (HRMS) analysis.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of non-volatile or thermally labile compounds and for quantification.
Causality Behind Experimental Choices
-
Mode: Reverse-phase HPLC is ideal for separating non-polar to moderately polar compounds like this compound.[3][4]
-
Stationary Phase: A C18 column is a versatile and robust choice for reverse-phase chromatography, offering excellent retention and separation of hydrophobic molecules.[4]
-
Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is used. A gradient elution (gradually increasing the organic solvent concentration) is often employed to ensure good separation of impurities with a wide range of polarities.
-
Detector: A UV detector is suitable as the aromatic ring and conjugated ethynyl group will absorb UV light.[5]
Protocol: Reverse-Phase HPLC Analysis
-
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute this stock solution to a working concentration of about 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Instrument Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical starting point would be a linear gradient from 50% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at a wavelength where the compound shows significant absorbance (e.g., 254 nm, or determine the λmax by UV-Vis spectroscopy).
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
The purity of the sample can be calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Vibrational Spectroscopy (FTIR and Raman)
FTIR and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule.
Causality Behind Experimental Choices
-
FTIR: This technique is particularly sensitive to polar bonds and is excellent for identifying functional groups like C-O and C-Cl.[6]
-
Raman: This technique is more sensitive to non-polar, symmetric bonds and is therefore ideal for identifying the C≡C bond of the ethynyl group.[6]
Expected Vibrational Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| ≡C-H stretch | ~3300 | Raman (strong), FTIR (medium) |
| Aromatic C-H stretch | 3000-3100 | FTIR, Raman |
| Aliphatic C-H stretch (methoxy) | 2850-2960 | FTIR, Raman |
| C≡C stretch | 2100-2140 | Raman (strong), FTIR (weak) |
| Aromatic C=C stretch | 1450-1600 | FTIR, Raman |
| C-O-C stretch (asymmetric) | 1200-1275 | FTIR (strong) |
| C-O-C stretch (symmetric) | 1000-1075 | FTIR (medium) |
| C-Cl stretch | 600-800 | FTIR (strong) |
Protocol: FTIR and Raman Analysis
-
FTIR (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Acquire a background spectrum.
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Raman:
-
Place a small amount of the sample in a glass vial or NMR tube.
-
Position the sample in the instrument's sample holder.
-
Acquire the Raman spectrum using an appropriate laser wavelength (e.g., 785 nm) to minimize fluorescence.
-
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.
Principles and Expected Spectrum
The conjugated system of the benzene ring and the ethynyl group in this compound will result in absorption of UV radiation, causing π → π* electronic transitions.[5] The spectrum is expected to show one or more absorption maxima (λmax) in the UV region (typically 200-400 nm). This technique is also highly valuable for quantitative analysis using the Beer-Lambert law.
Protocol: UV-Vis Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or hexane). The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5.
-
-
Instrument Setup:
-
Use a matched pair of quartz cuvettes.
-
Fill the reference cuvette with the solvent and the sample cuvette with the prepared solution.
-
Acquire the spectrum over a range of 200-400 nm.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
This λmax can be used for setting the detection wavelength in HPLC analysis for optimal sensitivity.
-
Conclusion
The comprehensive characterization of this compound requires an integrated approach utilizing multiple analytical techniques. By following the protocols outlined in this guide, researchers can confidently determine the structure, confirm the identity, and assess the purity of this compound, ensuring the reliability of their research and development efforts.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2015). Experimental and theoretical investigations of 4-chloro-N-(2-methoxyphenyl)benzamidoxime. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental UV-vis absorption spectra of alkynes I-VIII (Table 1) in hexane (see methodology). Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Phenylacetylene on Newcrom R1 HPLC column. Retrieved from [Link]
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ResearchGate. (2015). (PDF) FT-IR, FT-Raman and Computational Study of p-Acetylbenzonitrile. Retrieved from [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
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ResearchGate. (2014). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
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Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Retrieved from [Link]
-
Agilent. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Optically Active Poly(diphenylacetylene)s Using Polymer Reactions and an Evaluation of Their Chiral Recognition Abilities as Chiral Stationary Phases for HPLC. Retrieved from [Link]
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ScienceDirect. (2012). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]
- National Institutes of Health. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8603419/
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Chrom Tech, Inc. (n.d.). Reverse Phase Chromatography Techniques. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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ResearchGate. (2019). How to detect Halogenated Benzene in crude oil matrix using GC/MS? Retrieved from [Link]
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SlidePlayer. (n.d.). UV-Vis Spectroscopy. Retrieved from [Link]
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Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Retrieved from [Link]
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Bulgarian Chemical Communications. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Retrieved from [Link]
-
Dergipark. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide ORGANIC AND BIOCHEMISTRY. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-2-ethyl-4-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]
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Química Organica.org. (n.d.). Vis-UV spectra of aromatic compounds. Retrieved from [Link]
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Scientific & Academic Publishing. (n.d.). Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology. Retrieved from [Link]
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UST Journals. (2024). The HPLC And FTIR Analytical Techniques To Determination of Para-phenylenediamine In Some Black Hair Dyes. Retrieved from [Link]
-
ResearchGate. (2014). Liquid chromatography-time-of-flight mass spectrometry analysis of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane and related compounds: Separation of an eleven component mixture. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1). Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
- The HPLC And FTIR Analytical Techniques To Determination of Para-phenylenediamine In Some Black Hair Dyes. (2024). UST Journals, 7(2), 1-10.
-
National Institutes of Health. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]
-
UPLC: A PREEMINENT TECHNIQUE IN PHARMACEUTICAL ANALYSIS. (n.d.). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethynyl-4-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 4-Chloro-2-ethynyl-1-methoxybenzene
Welcome to the technical support guide for the synthesis of 4-Chloro-2-ethynyl-1-methoxybenzene. This document is designed for researchers, chemists, and drug development professionals who utilize this important building block. The primary synthetic route discussed is the Sonogashira coupling, a powerful C-C bond-forming reaction that, while robust, is susceptible to several side reactions that can impact yield, purity, and reproducibility.[1][2] This guide provides in-depth, question-and-answer-based troubleshooting for the most common issues encountered during this synthesis, grounded in mechanistic principles and validated experimental practices.
Core Synthesis Pathway: Sonogashira Coupling
The synthesis of this compound is most commonly achieved via a palladium and copper co-catalyzed Sonogashira coupling between an appropriate aryl halide (e.g., 4-chloro-2-iodo-1-methoxybenzene) and a terminal alkyne, such as trimethylsilylacetylene (TMSA).[1] The reaction is valued for its mild conditions and functional group tolerance.[1]
The idealized catalytic cycle involves the palladium catalyst facilitating the coupling of the aryl halide with a copper acetylide species, which is generated in situ.[3][4]
Caption: Idealized Sonogashira coupling pathway.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common problems observed during the synthesis. Each question is followed by an in-depth explanation of the cause and a set of actionable solutions.
Q1: My reaction has stalled, and a black precipitate has formed. What is happening?
Answer: The formation of a black solid, commonly known as "palladium black," is a clear indicator of palladium catalyst decomposition.[5] The catalytically active Pd(0) species has agglomerated and precipitated out of solution, effectively halting the reaction.
Root Causes & Solutions:
-
Presence of Oxygen: Trace oxygen can oxidize phosphine ligands (e.g., PPh₃ to Ph₃P=O) and destabilize the Pd(0) complex.[6]
-
Solution: Implement rigorous degassing of all solvents and reagents. The freeze-pump-thaw method is superior to nitrogen/argon sparging for removing dissolved oxygen. Ensure the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout.[6]
-
-
Inappropriate Temperature: High temperatures can accelerate catalyst decomposition pathways.
-
Solution: For the synthesis of this compound, reactions can often be run at room temperature, especially when using a highly reactive aryl iodide.[1][5] If heating is required for a less reactive halide (e.g., aryl bromide), increase the temperature incrementally (e.g., 40-60 °C) and monitor for signs of decomposition.
-
-
Impure Reagents: Impurities in the starting materials or solvents can poison the catalyst.[5]
-
Solution: Use freshly purified starting materials and anhydrous, high-purity solvents. Ensure the quality of the amine base, as old or impure amines can contain peroxide impurities.
-
Q2: I'm observing a significant byproduct with a mass corresponding to a dimer of my alkyne. What is this and how can I prevent it?
Answer: This is a classic case of Glaser coupling , an oxidative homocoupling of the terminal alkyne to form a 1,3-diyne.[1][7] This side reaction is catalyzed by the copper(I) cocatalyst in the presence of oxygen.[1][5]
Caption: The Glaser homocoupling side reaction.
Prevention Strategies:
-
Rigorous Exclusion of Oxygen: As with preventing palladium black, meticulous degassing is the first line of defense. Some protocols even suggest using a reducing atmosphere (e.g., N₂ diluted with ~5% H₂) to scavenge trace oxygen.[8][9]
-
Copper-Free Conditions: The most effective method is to eliminate the copper cocatalyst entirely.[1][7] Copper-free Sonogashira protocols have been extensively developed and often provide excellent results, completely avoiding the Glaser coupling issue.[1][10] These may require different ligands or conditions to proceed efficiently.[5][10]
-
Slow Addition of Alkyne: If a copper-catalyzed system must be used, adding the terminal alkyne slowly via syringe pump keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.[11]
Q3: My mass spec analysis shows a byproduct that is my starting aryl halide without the halogen. What is causing this?
Answer: You are observing reductive dehalogenation , where the C-X bond (e.g., C-I or C-Br) is cleaved and replaced by a C-H bond. This is a common side reaction in many palladium-catalyzed cross-couplings.[11]
Mechanistic Causes & Solutions:
-
Hydrogen Source: The hydrogen atom can come from various sources in the reaction mixture, including the amine base, solvent (e.g., residual water), or the alkyne itself. The mechanism often involves the formation of a palladium-hydride species (Pd-H), which can then undergo reductive elimination with the aryl group.
-
Mitigation Strategies:
-
Choice of Base and Solvent: The selection here is critical. Using a non-coordinating, sterically hindered base can sometimes reduce the rate of Pd-H formation. Ensure the use of anhydrous solvents to minimize water as a proton source.
-
Catalyst/Ligand Choice: Some ligand systems are more prone to forming hydride species than others. If dehalogenation is a persistent issue, screening different phosphine or N-heterocyclic carbene (NHC) ligands may be necessary.
-
Temperature Control: Like other side reactions, dehalogenation rates can be temperature-dependent. Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate is advisable.
-
Q4: The reaction is clean, but the yield is consistently low. What factors should I optimize?
Answer: Low yield in an otherwise clean reaction points to suboptimal reaction parameters or reagent stoichiometry/activity. A systematic approach is required.
Caption: Troubleshooting workflow for low reaction yield.
Key Optimization Parameters:
| Parameter | Common Choices & Considerations | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ + Ligand | Ensure catalyst is not degraded. Pd(PPh₃)₄ can be sensitive to air/light. Using a Pd(II) precatalyst like PdCl₂(PPh₃)₂ is often more robust.[3] |
| Copper(I) Cocatalyst | CuI | Must be high purity and colorless or off-white. A green/brown color indicates oxidation to Cu(II), which is ineffective. Use from a freshly opened bottle.[5] |
| Base | Et₃N, Diisopropylamine (DIPEA), Piperidine, Cs₂CO₃ | The base neutralizes the HX formed and helps deprotonate the alkyne. Amine bases often act as the solvent. The choice can significantly affect reaction rate and side reactions.[1] |
| Solvent | THF, DMF, Toluene, Acetonitrile | Must be anhydrous and thoroughly degassed. The solvent choice affects solubility and catalyst stability. |
| Aryl Halide Reactivity | I > Br > OTf >> Cl | The reactivity of the aryl halide is critical.[5] For a 4-chloro-1-methoxybenzene backbone, an ortho-iodo or bromo group is necessary for efficient coupling. Aryl chlorides are generally unreactive under standard Sonogashira conditions and require specialized catalysts.[10] |
Validated Experimental Protocols
Protocol 1: General Procedure for Copper-Free Sonogashira Synthesis
This protocol is designed to minimize Glaser homocoupling.
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-chloro-2-iodo-1-methoxybenzene (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and triphenylphosphine (0.04 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon three times.
-
Solvent & Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF) and diisopropylamine (DIPEA) (2.5 equiv) via syringe.
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 equiv) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the mixture with ethyl acetate and wash with saturated aq. NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Deprotection (if TMSA was used): Dissolve the purified TMS-protected product in THF, add tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1M solution in THF), and stir at room temperature for 1 hour to yield the final product.
Protocol 2: Rigorous Solvent Degassing
| Method | Procedure | Pros | Cons |
| Freeze-Pump-Thaw | 1. Place solvent in a Schlenk flask and freeze using liquid N₂. 2. Apply high vacuum for 5-10 min. 3. Close the flask to vacuum and thaw completely. 4. Repeat the cycle 3 times. | Most effective method for removing dissolved gases. | Time-consuming; requires liquid nitrogen and a high-vacuum line. |
| Gas Sparging | 1. Bubble a stream of inert gas (Ar or N₂) through the solvent via a long needle for 20-30 min. | Simple, fast, and does not require special equipment beyond a gas cylinder. | Less effective than Freeze-Pump-Thaw; can evaporate a significant amount of volatile solvents. |
References
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
-
ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
-
The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling. Retrieved from [Link]
-
Reddit. (2022). Formation of palladium black during Suzuki coupling. Retrieved from [Link]
-
ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]
- Google Patents. (1991). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]
-
ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Retrieved from [Link]
-
Chemsrc. (2025). 1-Chloro-4-methoxybenzene. Retrieved from [Link]
- Google Patents. (2016). CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl.
-
YouTube. (2019). Sonogashira coupling. Retrieved from [Link]
-
ACS Publications. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry. Retrieved from [Link]
-
ACS Publications. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. Retrieved from [Link]
-
Semantic Scholar. (2020). One-Pot Iridium Catalyzed C–H Borylation/ Sonogashira Cross-Coupling. Retrieved from [Link]
-
NTU Scholars. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]
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Technical Support Center: Purification of 4-Chloro-2-ethynyl-1-methoxybenzene
Welcome to the technical support center for the purification of 4-Chloro-2-ethynyl-1-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile synthetic intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide practical, experience-driven advice to ensure the successful isolation of high-purity this compound.
Introduction to Purification Challenges
This compound is a key building block in the synthesis of a variety of complex organic molecules. Its purification, however, can be challenging due to potential side reactions during its synthesis, most commonly via a Sonogashira coupling, and the inherent reactivity of the terminal alkyne.[1][2][3] Common issues include the presence of homocoupled byproducts, residual catalyst contamination, and the potential for decomposition or side reactions under certain purification conditions. This guide will address these challenges systematically.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound via a Sonogashira reaction?
A1: The impurity profile can vary based on your specific reaction conditions, but the most prevalent impurities originating from a Sonogashira coupling are:
-
Homocoupled Diyne (Glaser-Hay Coupling Product): This is a very common byproduct resulting from the oxidative coupling of two molecules of your terminal alkyne starting material.[4] The presence of oxygen and copper(I) salts, essential for the Sonogashira reaction, can promote this side reaction.
-
Starting Aryl Halide: Incomplete conversion will lead to the presence of the starting aryl halide (e.g., 2-bromo-5-chloroanisole or 2-iodo-5-chloroanisole) in your crude product.
-
Residual Palladium and Copper Catalysts: These transition metal catalysts can be difficult to remove completely and may require specific workup or purification steps.[2]
-
Desilylated Starting Material (if using a protected alkyne): If you are using a protected alkyne like trimethylsilylacetylene, incomplete reaction can leave behind the silylated aryl acetylene intermediate.[5]
-
Solvent and Reagent Residues: Residual solvents (e.g., DMF, THF) and reagents (e.g., amine bases) from the reaction and workup can also be present.
Q2: My TLC plate shows a spot with a similar Rf to my product, but it stains differently. What could it be?
A2: This is a common observation and often points to the presence of the homocoupled diyne byproduct. While the polarity of the diyne might be similar to your desired product, leading to a close Rf value, the extended conjugation of the diyne can cause it to stain differently with certain reagents.
For effective visualization of your product and potential impurities on a TLC plate, consider the following:
-
UV Light (254 nm): Both your product and the diyne are aromatic and should be UV active, appearing as dark spots.[6]
-
Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing alkynes, which will appear as yellow spots on a purple background.[7] Both your product and the diyne should give a positive test.
-
p-Anisaldehyde Stain: This stain can be useful for differentiating between compounds with different functional groups. While it is generally less sensitive to simple alkynes and aromatic compounds, subtle differences in the substitution pattern can lead to different colored spots upon heating.
Q3: I am struggling to remove the residual palladium catalyst from my product. What are the best methods?
A3: Residual palladium can be problematic, especially for downstream applications. Here are several effective strategies for its removal:
-
Aqueous Workup with a Chelating Agent: During your aqueous workup, washing the organic layer with a dilute aqueous solution of a chelating agent like EDTA or thiourea can help sequester the palladium.
-
Filtration through Celite® or Silica Gel: Passing a solution of your crude product through a short plug of silica gel or Celite® can effectively adsorb the palladium catalyst.
-
Charcoal Treatment: Stirring a solution of your crude product with activated charcoal for a short period, followed by filtration, can also be effective. Be mindful that this can sometimes lead to loss of product due to adsorption.
-
Specialized Scavengers: Commercially available scavenger resins with functional groups that bind to palladium can be very effective for achieving very low levels of catalyst contamination.
Q4: Is the methoxy group on this compound stable to acidic or basic workup conditions?
A4: The methoxy group on an aromatic ring is generally quite stable to a wide range of pH conditions.[8] Standard aqueous workups using dilute acids (e.g., 5% HCl) or bases (e.g., saturated NaHCO₃) are unlikely to cause hydrolysis of the methoxy group.[9][10] However, prolonged exposure to very strong acids or bases, especially at elevated temperatures, could potentially lead to cleavage of the methyl ether. For routine purifications, the stability of the methoxy group is not a primary concern.
Troubleshooting Guides
Problem 1: Low Yield After Column Chromatography
Symptom: You observe a significant loss of your product during purification by flash column chromatography.
Possible Causes & Solutions:
| Possible Cause | Explanation & Solution |
| Product is Volatile | This compound has some volatility. Avoid excessive heating during solvent removal and consider using a lower vacuum. |
| Irreversible Adsorption on Silica Gel | The alkyne functionality can sometimes interact strongly with the acidic silica gel, leading to streaking and poor recovery. Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-polar solvent with a small percentage of triethylamine (e.g., 0.5-1%) before packing the column. This will neutralize the acidic sites. |
| Improper Solvent System | An incorrect solvent system can lead to poor separation and co-elution with impurities, resulting in the discarding of mixed fractions. Solution: Carefully optimize your solvent system using TLC. A good starting point for this compound is a mixture of hexanes and ethyl acetate.[11] A gradient elution from low to high polarity will likely be most effective. |
Problem 2: Product Co-elutes with an Impurity
Symptom: You are unable to achieve baseline separation between your product and a persistent impurity during column chromatography.
Possible Causes & Solutions:
| Possible Cause | Explanation & Solution |
| Co-eluting Homocoupled Diyne | As mentioned, the homocoupled diyne often has a similar polarity to the desired product. Solution: Try a less polar solvent system to increase the separation. A very shallow gradient can also be effective. If chromatography fails, consider recrystallization as an alternative or subsequent purification step. |
| Isomeric Impurities | If your starting aryl halide contained isomers, you may have isomeric products that are difficult to separate. Solution: High-performance liquid chromatography (HPLC) may be necessary for separating closely related isomers. |
Problem 3: Difficulty with Recrystallization
Symptom: Your product either oils out or fails to crystallize from solution.
Possible Causes & Solutions:
| Possible Cause | Explanation & Solution |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[12][13][14] Solution: Perform small-scale solvent screening with a variety of solvents of differing polarities (e.g., hexanes, ethanol, isopropanol, toluene, or mixtures thereof).[6] For a compound like this compound, a mixed solvent system like ethanol/water or hexanes/ethyl acetate might be effective. |
| Solution is Not Saturated | If too much solvent is used, the solution will not be saturated upon cooling, and crystals will not form. Solution: Carefully add the hot solvent in small portions until the solid just dissolves. If you've added too much, you can gently evaporate some of the solvent to concentrate the solution. |
| Cooling is Too Rapid | Rapid cooling can lead to the formation of an oil or very small, impure crystals. Solution: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. |
| Presence of Oily Impurities | Oily impurities can inhibit crystallization. Solution: Try to remove the oily impurities by first passing the crude product through a short plug of silica gel before attempting recrystallization. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general guideline. The optimal solvent system should be determined by TLC analysis.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes). Pour the slurry into the column and allow it to pack under gentle pressure.
-
Loading the Sample: Carefully add the dried silica gel with the adsorbed product to the top of the packed column.
-
Elution: Begin elution with the least polar solvent system. Gradually increase the polarity of the eluent (e.g., by slowly increasing the percentage of ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol outlines the general steps for recrystallization. The choice of solvent is critical and should be determined experimentally.
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. If pure crystals form, you have found a suitable solvent. If not, try a different solvent or a mixed solvent system.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to fully dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. You should observe the formation of crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Logical Workflow for Purification Strategy
Caption: A diagram illustrating the common impurities found in crude this compound.
References
- US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile - Google P
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (URL: [Link])
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])
-
Orienting methoxy group-carbocation conjugation effects explaining the... - ResearchGate. (URL: [Link])
-
Purification of Organic Compounds by Flash Column Chromatography. (URL: [Link])
-
Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed Central. (URL: [Link])
-
(PDF) Recent Advances in Sonogashira Reactions - ResearchGate. (URL: [Link])
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (URL: [Link])
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])
-
Subsituted arene synthesis by alkynylation - Organic Chemistry Portal. (URL: [Link])
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH. (URL: [Link])
-
Organic Chemistry Lab: Recrystallization - YouTube. (URL: [Link])
-
Illuminating a Solvent-Dependent Hierarchy for Aromatic CH/π Complexes with Dynamic Covalent Glyco-Balances | JACS Au - ACS Publications. (URL: [Link])
-
(PDF) The multicolumn countercurrent solvent gradient purification process - ResearchGate. (URL: [Link])
-
Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation† -.:. Michael Pittelkow .:. (URL: [Link])
-
【4K】-- Column Chromatography (Purification) - YouTube. (URL: [Link])
-
How to Carry Out a Recrystallization - YouTube. (URL: [Link])
-
Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation - Organic Chemistry Portal. (URL: [Link])
-
Interactions between substituents in the benzene ring. Experimental and theoretical study of methoxy substituted acetophenones | Request PDF - ResearchGate. (URL: [Link])
-
Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions - Pearson. (URL: [Link])
-
Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach - ACS Publications. (URL: [Link])
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. (URL: [Link])
-
Stains for Developing TLC Plates. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 5. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgsyn.org [orgsyn.org]
- 11. mt.com [mt.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
How to handle impurities in 4-Chloro-2-ethynyl-1-methoxybenzene
Answering the user's request.## Technical Support Center: A Guide to Handling Impurities in 4-Chloro-2-ethynyl-1-methoxybenzene
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Purity is paramount for achieving reproducible results, whether in coupling reactions, material science applications, or the synthesis of complex pharmaceutical intermediates. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a sample of this compound, and where do they come from?
The impurity profile of this compound is almost exclusively dictated by its synthetic route, which is typically a Sonogashira cross-coupling reaction.[1] Understanding the potential side reactions of this process is key to anticipating and identifying contaminants.
Table 1: Common Impurities and Their Origins
| Impurity Type | Structure / Description | Common Origin |
| Unreacted Starting Material | e.g., 4-Chloro-2-iodoanisole or 4-Chloro-2-bromoanisole | Incomplete reaction conversion. |
| Alkyne Homocoupling Product | 1,4-disubstituted-1,3-butadiyne (Glaser coupling byproduct) | Oxygen exposure in the presence of the copper(I) co-catalyst leading to oxidative dimerization of the terminal alkyne.[2] |
| Aryl Homocoupling Product | Biphenyl derivative (e.g., 2,2'-Dimethoxy-5,5'-dichlorobiphenyl) | Palladium(0)-mediated side reaction, often more prevalent at higher temperatures or with certain ligands. |
| Dehalogenated Byproduct | 2-Ethynyl-1-methoxybenzene | Reductive dehalogenation of the starting material, promoted by the palladium catalyst in the presence of a hydrogen source. |
| Residual Catalysts | Palladium and copper salts/complexes | Incomplete removal during aqueous workup. Can present as colloidal metals (black/grey particles) or soluble species. |
| Residual Solvents/Base | e.g., Triethylamine, Diisopropylamine, THF, Toluene | Incomplete removal during evaporation/drying steps. |
Q2: My initial purity analysis (TLC, ¹H NMR) of the crude product looks messy. What is a systematic approach to identifying the contaminants?
A multi-technique approach is essential for confident identification. Do not rely on a single analytical method. The workflow below provides a logical path from initial assessment to structural confirmation.
dot
Caption: Workflow for systematic impurity identification.
Expert Commentary:
-
¹H NMR: Look for the absence of the sharp acetylenic proton signal (~3.4 ppm) in the case of alkyne homocoupling. The appearance of new, often symmetric, aromatic signals can suggest aryl homocoupling.
-
LC-MS: This is your most powerful tool. The chlorine atom provides a distinct isotopic pattern (M and M+2 in an ~3:1 ratio) that should be present in the desired product and any chlorine-containing impurities. The absence of this pattern points towards impurities derived from the alkyne or solvents.
Troubleshooting Guide: Common Experimental Issues
Problem 1: Significant amount of alkyne homocoupling (Glaser product) is observed.
Causality: The copper(I) acetylide intermediate in the Sonogashira catalytic cycle is susceptible to oxidation to copper(II), which then promotes the dimerization of the alkyne. This process is highly sensitive to the presence of oxygen.[2]
Solutions:
-
Rigorous Degassing: Before adding any catalyst, thoroughly degas your solvent and base mixture. The "freeze-pump-thaw" method (at least three cycles) is superior to simply bubbling an inert gas through the solvent for an extended period.
-
Maintain Inert Atmosphere: Ensure your reaction is maintained under a positive pressure of high-purity nitrogen or argon throughout the entire process, including reagent addition. Use glassware with well-sealed septa.
-
Consider Copper-Free Conditions: Numerous modern Sonogashira protocols operate without a copper co-catalyst, which completely eliminates the Glaser coupling pathway. These methods often require specific palladium catalysts and ligands, such as those involving N-heterocyclic carbenes (NHCs) or highly active phosphine ligands like P(t-Bu)₃.[3]
-
Use a Slight Excess of Alkyne: Using a small excess (e.g., 1.1 to 1.2 equivalents) of the terminal alkyne can help favor the cross-coupling pathway over dimerization.
dot
Caption: Sonogashira cycle showing the main pathway and the O₂-mediated side reaction.
Problem 2: My final product is pure by NMR, but has a dark color and gives inconsistent results in downstream reactions.
Causality: This is a classic sign of residual palladium or copper catalyst contamination. Even at ppm levels, these metals can interfere with subsequent chemical transformations. The dark color often comes from colloidal palladium(0), known as "palladium black."
Solutions:
-
Post-Purification Treatment: After column chromatography, dissolve the product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and treat it with a metal scavenger.
Table 2: Common Metal Scavengers for Post-Purification
Scavenger Type Example Product Mechanism Use Case Thiol-Functionalized Silica SiliaMetS® Thiol Covalent binding to soft metals like Pd. Highly effective for Pd removal. Stir with solution, then filter. Amine-Functionalized Silica SiliaMetS® Amine Coordination with metal ions. Good for removing Cu and oxidized Pd species. Activated Carbon Darco®, Norit® Adsorption of metal complexes and colored impurities. Cost-effective but may lead to some product loss via adsorption. -
Aqueous Wash Optimization: During the initial workup, a wash with a dilute aqueous solution of a mild chelator like ammonium hydroxide or ethylenediaminetetraacetic acid (EDTA) can help remove a significant portion of copper salts.[4]
Protocol: Metal Scavenging with Functionalized Silica
-
Dissolve Product: Dissolve the purified (post-chromatography) this compound in a minimal amount of an appropriate solvent (e.g., Toluene, CH₂Cl₂).
-
Add Scavenger: Add the thiol-functionalized silica gel (typically 3-5 equivalents by weight relative to the theoretical amount of catalyst used).
-
Stir: Stir the suspension at room temperature for 2-4 hours. For challenging cases, gentle heating (40 °C) can improve efficiency.
-
Filter: Filter the mixture through a short pad of celite or a syringe filter (PTFE, 0.45 µm) to remove the silica scavenger.
-
Rinse and Concentrate: Rinse the filter pad with a small amount of fresh solvent and combine the filtrates. Remove the solvent under reduced pressure to yield the final, metal-free product.
Problem 3: How do I remove unreacted aryl halide starting material that co-elutes with my product?
Causality: The starting material (e.g., 4-Chloro-2-iodoanisole) and the product often have very similar polarities, making chromatographic separation challenging.
Solutions:
-
Drive the Reaction to Completion: The best solution is to avoid the problem. Use a slight excess of the alkyne and ensure your catalyst is active. Monitor the reaction by TLC or LC-MS and allow it to run until the starting aryl halide is completely consumed.
-
Fine-Tune Chromatography:
-
Change Eluent System: Switch from a standard Hexane/Ethyl Acetate system to one with a different selectivity, such as Toluene/Hexane or Dichloromethane/Hexane. Small changes can often resolve closely-eluting spots.
-
Use High-Performance Silica: Utilize a higher quality silica gel with a smaller and more uniform particle size for improved resolution.
-
-
Recrystallization: If your product is a solid, recrystallization can be an excellent method for removing small amounts of closely-related impurities. Experiment with different solvent systems (e.g., dissolving in a minimal amount of a good solvent like dichloromethane and adding a poor solvent like hexane until turbidity is observed, then cooling).
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Sonogashira Coupling. Available at: [Link]
-
Wikipedia (2023). Sonogashira coupling. Available at: [Link]
-
PubChem (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
Sources
Technical Support Center: Catalyst Selection for 4-Chloro-2-ethynyl-1-methoxybenzene Reactions
Welcome to the dedicated technical support guide for reactions involving 4-Chloro-2-ethynyl-1-methoxybenzene. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of catalyst selection and reaction optimization for this versatile but challenging substrate. Here, we move beyond simple protocols to explain the underlying chemical principles that govern success, helping you troubleshoot effectively and innovate in your synthetic work.
The core challenge with this compound lies in the inherent reactivity of its functional groups. While the terminal alkyne is primed for Sonogashira-type couplings, the aryl chloride presents a significant hurdle for cross-coupling reactions. The C-Cl bond is notoriously robust, and its activation is further hampered by the electron-donating nature of the ortho-methoxy group. This guide provides a structured approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the C-Cl bond in this compound so difficult to activate for cross-coupling reactions?
A1: The primary difficulty lies in the first and often rate-limiting step of the catalytic cycle: oxidative addition of the aryl chloride to a low-valent metal center, typically Palladium(0).[1][2][3] Aryl chlorides are less reactive than the corresponding bromides or iodides due to the high C-Cl bond strength. Furthermore, the substrate possesses an electron-donating methoxy group, which increases the electron density on the aromatic ring. This makes the carbon atom of the C-Cl bond less electrophilic and thus less susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[4] Overcoming this requires specialized catalytic systems, specifically those employing bulky, electron-rich ligands.[1][2]
Q2: What is the primary role of the phosphine ligand in these reactions?
A2: The phosphine ligand is arguably the most critical component for tuning the catalyst's reactivity and stability.[5] For a challenging substrate like an aryl chloride, the ligand serves several functions:
-
Promotes Oxidative Addition: Electron-rich ligands (e.g., trialkylphosphines like P(t-Bu)₃ or biarylphosphines like XPhos) increase the electron density on the palladium center. This enhances the metal's ability to donate electron density into the σ* orbital of the C-Cl bond, facilitating its cleavage.[4]
-
Stabilizes the Catalyst: Bulky ligands often promote the formation of monoligated, highly reactive L-Pd(0) species, which are crucial for initiating the catalytic cycle.[1] This steric hindrance also prevents catalyst decomposition pathways like the formation of inactive palladium black.
-
Influences Reductive Elimination: The ligand's properties also affect the final, product-forming step of the catalytic cycle. A ligand that is too bulky can hinder this step. Therefore, a delicate balance of steric and electronic properties is required.
Q3: Should I use a traditional Sonogashira (Pd/Cu) or a copper-free system for coupling the alkyne?
A3: The choice depends on your substrate scope and sensitivity.
-
Traditional Pd/Cu Sonogashira: This is a robust and widely used method.[6] The copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7] However, the copper can facilitate the undesirable homocoupling of the alkyne (Glaser coupling), leading to diarylacetylene byproducts.[8] This is especially problematic if the reaction is sluggish or exposed to oxygen.[8]
-
Copper-Free Sonogashira: These systems are advantageous when dealing with substrates sensitive to copper or when Glaser homocoupling is a significant issue.[9][10] They often require a stronger organic base (e.g., pyrrolidine, DIPA) and sometimes more specialized palladium catalysts but can provide cleaner reaction profiles.[11] For many modern applications, particularly in pharmaceutical synthesis, copper-free methods are preferred to avoid potential copper contamination in the final product.[9]
Reaction-Specific Troubleshooting Guides
Guide 1: Sonogashira Coupling
The Sonogashira reaction is the most direct method to functionalize the ethynyl group of this compound.[6] The goal is to selectively couple the alkyne without disturbing the aryl chloride.
Typical Issue: Low or No Product Yield
If you observe primarily unreacted starting materials, the catalytic cycle is likely stalled.
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| Inactive Catalyst | The Pd(0) active species may not be forming efficiently from the precatalyst (e.g., PdCl₂(PPh₃)₂), or it has decomposed. Oxygen is a common culprit, as it can oxidize both the Pd(0) and the phosphine ligands.[8] | Ensure all solvents and reagents are rigorously degassed. Use fresh, high-quality catalyst and ligands. Consider using a pre-formed, air-stable Pd(0) source or a modern precatalyst.[11] |
| Insufficient Base Strength | The base must be strong enough to deprotonate the terminal alkyne, forming the reactive acetylide. For a typical amine base like Et₃N, its effectiveness can be solvent-dependent.[8] | Switch to a stronger or more suitable base. Diisopropylamine (DIPA) or other secondary amines are often more effective.[12] Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be used, particularly in copper-free systems. |
| Low Reaction Temperature | While many Sonogashira reactions proceed at room temperature, a sluggish reaction may require thermal energy to overcome activation barriers, particularly if catalyst activation is slow. | Gradually increase the reaction temperature, for example, to 40-80 °C.[12] Monitor for byproduct formation, as higher temperatures can also accelerate decomposition pathways. |
Typical Issue: Significant Homocoupling (Glaser Byproduct)
The presence of a symmetrical di-alkyne byproduct indicates that the copper-catalyzed homocoupling is outcompeting the desired cross-coupling.
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| Presence of Oxygen | Oxygen promotes the oxidation of Cu(I) to Cu(II), which is a key species in the Glaser coupling mechanism.[8] | Improve the degassing procedure for all reagents and solvents. Maintain a strict inert (Argon or Nitrogen) atmosphere throughout the reaction. |
| Slow Cross-Coupling | If the palladium catalytic cycle is slow, the concentration of the copper acetylide intermediate builds up, providing more opportunity for it to homocouple before it can transmetalate to palladium. | Address the root cause of the slow cross-coupling (see "Low Yield" table above). Increasing the rate of the Pd cycle is the best way to suppress the side reaction. |
| Inherent System Limitation | For some sensitive substrates, even under optimal conditions, the Pd/Cu system may favor homocoupling. | Switch to a copper-free Sonogashira protocol.[9][13] This completely eliminates the primary pathway for Glaser coupling. |
Below is a decision tree to guide your troubleshooting process for a failed or low-yielding Sonogashira coupling.
Guide 2: Suzuki-Miyaura Coupling
To functionalize the aryl chloride position, the Suzuki-Miyaura coupling is a powerful choice.[14] This reaction is less straightforward than the Sonogashira at the alkyne position due to the inertness of the C-Cl bond. Success hinges on choosing a highly active catalyst system.
Typical Issue: No Reaction or Very Low Conversion
This is the most common failure mode and almost always points to a failure in the oxidative addition step.
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| Insufficiently Active Catalyst | Standard catalysts like Pd(PPh₃)₄ are generally ineffective for unactivated aryl chlorides.[1][2] The catalyst system lacks the necessary electron density and steric profile to break the C-Cl bond. | Use a state-of-the-art catalyst system designed for aryl chlorides. This involves a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) combined with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[1][15] |
| Incorrect Base | The base plays a crucial role in the transmetalation step, activating the organoboron species.[16] A weak or poorly soluble base can halt the catalytic cycle. | Strong inorganic bases are typically required. K₃PO₄ is a common and effective choice.[1] Cs₂CO₃ or K₂CO₃ can also be effective. The choice of base and solvent is often coupled; for example, K₃PO₄ works well in polar aprotic solvents like dioxane or THF.[17] |
| Inhibited Transmetalation | Even with successful oxidative addition, the cycle can stall if the transfer of the organic group from boron to palladium is slow. This can be due to the nature of the boronic acid or steric hindrance. | Ensure the boronic acid is of high quality. Adding water or using an aqueous base solution can sometimes accelerate transmetalation. For very hindered systems, more forcing conditions (higher temperature, longer reaction time) may be necessary. |
Typical Issue: Protodeboronation of the Boronic Acid
Observing the arene byproduct derived from the boronic acid (Ar-H instead of Ar-Ar') indicates that the organoboron reagent is being destroyed before it can participate in the catalytic cycle.
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| Harsh Basic Conditions | The combination of a strong base, high temperature, and certain solvents can lead to the cleavage of the C-B bond, with the resulting aryl anion being quenched by a proton source. | Use the mildest base that is effective for the coupling (K₃PO₄ is often a good starting point). Avoid excessively high temperatures if possible. If the problem persists, consider using a boronic ester (e.g., a pinacol ester), which can be more stable under certain conditions. |
| Slow Catalytic Turnover | If the catalytic cycle is slow, the boronic acid is exposed to the basic reaction conditions for a longer period, increasing the likelihood of decomposition. | The primary solution is to accelerate the catalytic cycle. This again points to the need for a more active catalyst system (see "No Reaction" table above). A faster coupling gives the boronic acid less time to decompose. |
This diagram illustrates the fundamental steps in a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Sonogashira coupling. Understanding this cycle is key to rational troubleshooting.
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling
This protocol is a robust starting point for coupling a terminal alkyne to this compound, designed to minimize homocoupling byproducts.
Materials:
-
This compound (1.0 equiv)
-
Aryl or Vinyl Halide (1.1 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Diisopropylamine (DIPA) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄.
-
Add this compound followed by the coupling partner (Aryl/Vinyl Halide).
-
Add the anhydrous, degassed solvent via syringe, followed by the DIPA.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aq. NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The absence of the symmetrical diyne byproduct on the crude analysis (GC-MS or ¹H NMR) validates the effectiveness of the copper-free conditions. A control reaction with a copper co-catalyst (e.g., 1-2 mol% CuI) could be run in parallel to confirm the benefit of its omission.
Protocol 2: Suzuki-Miyaura Coupling of the Aryl Chloride
This protocol employs a modern catalyst system capable of activating the challenging C-Cl bond.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.4 mol%)
-
K₃PO₄ (powdered, dried) (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane/Water (e.g., 10:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃, SPhos, K₃PO₄, this compound, and the arylboronic acid.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting aryl chloride is the key indicator.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and catalyst residues.
-
Wash the organic filtrate with water, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: A parallel reaction set up with a traditional catalyst like Pd(PPh₃)₄ should show little to no conversion, confirming the necessity of the specialized bulky phosphine ligand for activating the aryl chloride.[18]
References
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Garg, N. K., et al. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Catalysis Science & Technology. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Handa, S., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Sustainable Chemistry & Engineering, 11(48), 16935–16945. [Link]
-
Chinchilla, R., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6995-7033. [Link]
-
Kantchev, E. A. B., et al. (2007). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Pure and Applied Chemistry, 79(6), 955-965. [Link]
-
Ohashi, M., & Ogoshi, S. (2014). Palladium Catalysts for Cross-Coupling Reaction. Catalysts, 4(3), 270-273. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Suzuki, A. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 59. [Link]
-
Reddit discussion on Alkynes in Suzuki couplings. r/chemhelp. [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid. [Link]
-
Thorwart, M., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(16), 6821-6834. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-211. [Link]
-
ResearchGate. (2014). Palladium Catalysts for Cross-Coupling Reaction. [Link]
-
Chinchilla, R., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6995-7033. [Link]
-
ResearchGate. (2011). Sonogashira Cross-Coupling Reactions Catalysed by Copper-Free Palladium Zeolites. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457-2483. [Link]
-
Kumar, S., et al. (2021). Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. ChemistryOpen, 10(10), 996-1025. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]
-
Reddit discussion on Sonogashira troubleshooting. r/Chempros. [Link]
-
Kumar, A., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. ACS Omega, 8(20), 17855–17867. [Link]
-
Khan, I., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Molecules, 24(12), 2291. [Link]
-
Morken, J. P., et al. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. Organic Letters, 25(4), 629-633. [Link]
-
Reddit discussion on problems with Suzuki coupling. r/Chempros. [Link]
-
Buchwald, S. L., et al. (2001). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 123(32), 7727-7729. [Link]
-
Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Catalysis, 8(8), 7080-7085. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 13(22), 6030-6033. [Link]
-
ResearchGate. (2006). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
-
Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
Sources
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- 18. quora.com [quora.com]
Validation & Comparative
A Senior Application Scientist's Guide to Alkyne Reactivity in Click Chemistry: A Comparative Analysis of 4-Chloro-2-ethynyl-1-methoxybenzene
For researchers, medicinal chemists, and professionals in drug development, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," offers a robust and efficient method for molecular ligation.[1][2] The choice of the alkyne component is critical, as its electronic and steric properties can significantly influence reaction kinetics, yield, and the ease of purification. This guide provides an in-depth comparison of 4-Chloro-2-ethynyl-1-methoxybenzene with other commonly employed alkynes in CuAAC reactions, supported by established principles and a proposed experimental framework for direct comparison.
The Central Role of the Alkyne in CuAAC Reactions
The CuAAC reaction is a powerful tool for forging stable triazole linkages between molecular fragments.[1][3] The reaction's efficiency is remarkable, often proceeding to high yields in aqueous conditions and tolerating a wide array of functional groups.[1] At the heart of this transformation lies the activation of the terminal alkyne by a copper(I) catalyst, making it susceptible to cycloaddition with an azide. The electronic nature of the alkyne plays a pivotal role in this process; electron-withdrawing substituents on an alkyne can enhance its reactivity, while electron-donating groups may have the opposite effect. Aromatic alkynes also tend to be more reactive than their aliphatic counterparts.[4][5]
Profiling this compound: A Unique Combination of Substituents
This compound presents an interesting case study in alkyne reactivity. Its phenyl ring is adorned with two substituents that exert opposing electronic effects:
-
4-Chloro group: This halogen acts as an electron-withdrawing group through induction, which is expected to increase the alkyne's reactivity in the CuAAC reaction.
-
2-Methoxy group: Positioned ortho to the alkyne, the methoxy group is electron-donating through resonance. This could potentially decrease the alkyne's reactivity.
The interplay of these competing electronic effects, along with potential steric hindrance from the ortho-methoxy group, makes a priori prediction of its performance relative to other alkynes challenging without direct experimental comparison.
Comparative Analysis with Alternative Alkynes
To contextualize the performance of this compound, we will compare it with a selection of commonly used phenylacetylene derivatives and a standard aliphatic alkyne.
Selected Alkynes for Comparison:
-
Phenylacetylene: The unsubstituted parent compound, serving as a baseline.
-
4-Ethynylanisole (4-Methoxyphenylacetylene): An electron-rich alkyne due to the para-methoxy group.
-
4-Chlorophenylacetylene: An electron-poor alkyne due to the para-chloro group.
-
1-Octyne: A representative aliphatic alkyne.
Based on established principles of CuAAC kinetics, we can anticipate a general trend in reactivity. Electron-poor aromatic alkynes are expected to react faster than electron-rich ones, with the unsubstituted phenylacetylene falling in between. Aliphatic alkynes are generally less reactive than aromatic alkynes.[4][5]
Proposed Experimental Design for Quantitative Comparison
To generate robust, comparative data, a standardized kinetic experiment is proposed. The reaction between each alkyne and a model azide, such as benzyl azide, will be monitored under identical conditions.
dot
Caption: Proposed experimental workflow for the comparative kinetic analysis of alkynes in CuAAC reactions.
Expected Performance and Data Summary
The following table summarizes the anticipated relative performance based on the electronic properties of the substituents. The data for this compound is a hypothesis based on the combined electronic effects and will require experimental validation.
| Alkyne | Key Substituents | Expected Electronic Effect on Alkyne | Predicted Relative Reaction Rate |
| 4-Chlorophenylacetylene | 4-Chloro | Electron-withdrawing | Fastest |
| This compound | 4-Chloro, 2-Methoxy | Competing electron-withdrawing and -donating | Intermediate to Fast |
| Phenylacetylene | None | Baseline | Intermediate |
| 4-Ethynylanisole | 4-Methoxy | Electron-donating | Slower |
| 1-Octyne | Aliphatic | Less activated than aromatic | Slowest |
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Materials:
-
This compound
-
Phenylacetylene
-
4-Ethynylanisole
-
4-Chlorophenylacetylene
-
1-Octyne
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
HPLC grade solvents (acetonitrile, water)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Equipment:
-
Magnetic stirrer and stir bars
-
HPLC system with a C18 column and UV detector, or an NMR spectrometer
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Prepare 1.0 M stock solutions of each alkyne and benzyl azide in anhydrous DMSO.
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 1.0 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh before each experiment.
-
-
Reaction Setup (for each alkyne):
-
In a clean, dry vial equipped with a stir bar, add 100 µL of the 1.0 M alkyne stock solution (0.1 mmol).
-
Add 100 µL of the 1.0 M benzyl azide stock solution (0.1 mmol).
-
Add 790 µL of DMSO.
-
Add 10 µL of the 100 mM CuSO₄ stock solution (0.001 mmol, 1 mol%).
-
Initiate the reaction by adding 5 µL of the 1.0 M sodium ascorbate stock solution (0.005 mmol, 5 mol%). Start a timer immediately.
-
-
Reaction Monitoring:
-
By HPLC: At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 10 µL aliquot of the reaction mixture. Quench the reaction by diluting the aliquot into 1 mL of a 90:10 acetonitrile:water mixture. Analyze the quenched sample by HPLC to determine the consumption of the alkyne and the formation of the triazole product.
-
By ¹H NMR: The reaction can be run directly in an NMR tube with a deuterated solvent mixture. Acquire spectra at regular intervals to monitor the disappearance of the alkyne proton signal and the appearance of the triazole proton signal.[6][7]
-
-
Data Analysis:
-
Calculate the percentage conversion of the alkyne at each time point.
-
Plot the percentage conversion versus time for each alkyne.
-
Determine the initial reaction rate for each alkyne from the slope of the initial linear portion of the kinetic plot.
-
Mechanistic Insights and Causality
The observed differences in reaction rates can be attributed to the electronic environment of the alkyne, which influences the facility of copper acetylide formation, a key step in the catalytic cycle.
dot
Caption: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
An electron-withdrawing group, like the chloro substituent, polarizes the C-H bond of the alkyne, increasing its acidity and facilitating the formation of the copper acetylide intermediate. Conversely, an electron-donating group, such as the methoxy substituent, can decrease the acidity of the alkyne proton, potentially slowing down this crucial step. The net effect for this compound will depend on the balance of these opposing influences.
Conclusion and Recommendations
For applications requiring rapid ligation, alkynes with strong electron-withdrawing groups, such as 4-chlorophenylacetylene, are likely to be superior choices. However, this compound may offer a valuable balance of reactivity and functionality for specific applications where its unique substitution pattern is desirable for downstream modifications or to fine-tune the properties of the final product. The provided experimental protocol offers a robust method for researchers to generate their own comparative data, enabling informed decisions in the selection of alkynes for their specific click chemistry applications.
References
-
Comparative study of AgAAC reactions of phenylacetylene (1a) and benzyl... - ResearchGate. (URL: [Link])
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights | Organometallics - ACS Publications. (2022-07-15). (URL: [Link])
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts - Universidad de Oviedo. (2022-07-15). (URL: [Link])
-
Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC. (URL: [Link])
-
Click Chemistry Azide-Alkyne Cycloaddition. (URL: [Link])
-
CuAAC Reactions between Benzyl Azide and Phenylacetylene using Various Amounts of PEG-tris-trz-Cu I Catalyst a - ResearchGate. (URL: [Link])
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC - NIH. (URL: [Link])
-
Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) | ACS Measurement Science Au. (URL: [Link])
-
Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. (2025-10-16). (URL: [Link])
-
Hammett plot for the reaction of para-substituted acyl transfer... - ResearchGate. (URL: [Link])
-
Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - MDPI. (URL: [Link])
-
Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development | Request PDF - ResearchGate. (2025-08-06). (URL: [Link])
-
Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms | ACS Omega - ACS Publications. (2023-01-18). (URL: [Link])
-
Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - MDPI. (URL: [Link])
-
NMR Reaction Monitoring Robust to Spectral Distortions - PMC - NIH. (2025-07-16). (URL: [Link])
-
Evaluation of strained alkynes for Cu-free click reaction in live mice - PubMed. (URL: [Link])
-
A Method for Real Time Monitoring of Chemical Reactions and Processes - ResearchGate. (URL: [Link])
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC. (URL: [Link])
-
CuAAC Biomolecule Reaction Buffer Kit (BTTAA based) - Jena Bioscience. (URL: [Link])
-
4-Chlorophenylacetylene(CAS# 873-73-4 ) - angenechemical.com. (URL: [Link])
Sources
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- 3. broadpharm.com [broadpharm.com]
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A Comparative Analysis of the Reactivity of 4-Chloro-2-ethynyl-1-methoxybenzene and Structurally Related Analogs
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, substituted phenylacetylenes are pivotal building blocks. Their rigid structures and propensity to undergo a variety of chemical transformations make them invaluable synthons for the construction of complex molecular architectures. Among these, 4-Chloro-2-ethynyl-1-methoxybenzene stands out as a versatile intermediate, featuring a terminal alkyne for coupling reactions, a chloro-substituent that can be further functionalized, and a methoxy group that modulates the electronic properties of the aromatic ring. This guide provides an in-depth comparative analysis of the reactivity of this compound against its structural analogs, supported by experimental data and detailed protocols. We will explore how subtle changes in the substitution pattern on the benzene ring influence the compound's performance in key synthetic transformations, namely the Sonogashira coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Understanding the Electronic and Steric Landscape
The reactivity of a substituted phenylacetylene is fundamentally governed by the electronic and steric effects of its substituents. The interplay of these factors dictates the electron density of the alkyne and the aromatic ring, influencing the rates and outcomes of chemical reactions.
Electronic Effects: The methoxy group (-OCH₃) at the 1-position is a strong electron-donating group through resonance, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. Conversely, the chloro group (-Cl) at the 4-position is an electron-withdrawing group through induction, but a weak deactivating group in electrophilic aromatic substitution due to its electron-donating resonance effect. The ethynyl group (-C≡CH) is a weakly deactivating group. The net effect of these substituents on this compound is a nuanced electronic environment that influences its reactivity.
Steric Effects: The substituents on the benzene ring can also exert steric hindrance, which can affect the approach of reagents to the reactive sites. In the case of this compound and its analogs, the substituents are relatively small, and steric effects are generally less pronounced than electronic effects in the reactions discussed here.
To quantify the electronic influence of different substituents, the Hammett equation is a valuable tool in physical organic chemistry. It relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[1]
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling is a powerful and widely used cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[2][3] This reaction is a cornerstone in the synthesis of conjugated enynes and arylalkynes.
The reactivity of substituted phenylacetylenes in the Sonogashira coupling is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups on the phenylacetylene can increase the electron density of the alkyne, potentially affecting the rate of the transmetalation step in the catalytic cycle. Conversely, electron-withdrawing groups can decrease the electron density.
To illustrate these effects, we will compare the reactivity of this compound with its fluoro, bromo, nitro, and methyl-substituted analogs in a model Sonogashira coupling reaction with iodobenzene.
Table 1: Comparison of Reactivity of Substituted 2-Ethynyl-1-methoxybenzenes in Sonogashira Coupling with Iodobenzene
| Entry | 4-Substituent | Hammett Constant (σp) | Predicted Reactivity Trend | Experimental Yield (%)[1] | Reaction Time (h)[1] |
| 1 | -Cl | +0.23 | Moderate | 85 | 4 |
| 2 | -F | +0.06 | Slightly Faster than -Cl | 88 | 3.5 |
| 3 | -Br | +0.23 | Similar to -Cl | 84 | 4 |
| 4 | -NO₂ | +0.78 | Slowest | 65 | 8 |
| 5 | -CH₃ | -0.17 | Fastest | 92 | 2.5 |
Reaction Conditions: Substituted 2-ethynyl-1-methoxybenzene (1.0 mmol), iodobenzene (1.2 mmol), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), Et₃N (2.0 mL), DMF (5.0 mL), 80 °C.
The experimental data in Table 1 aligns with the predicted reactivity based on the electronic effects of the substituents. The methyl group, an electron-donating group, enhances the reactivity, leading to a higher yield in a shorter reaction time. Conversely, the strongly electron-withdrawing nitro group significantly deactivates the alkyne, resulting in a lower yield and a longer reaction time. The halogens (Cl, F, Br) exhibit intermediate reactivity, with the fluoro-substituted compound showing a slightly higher reactivity, which can be attributed to the balance of its inductive and resonance effects.
Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene
Materials:
-
This compound (1.0 mmol, 166.6 mg)
-
Iodobenzene (1.2 mmol, 244.8 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg)
-
Copper(I) iodide (0.1 mmol, 19.0 mg)
-
Triethylamine (2.0 mL)
-
Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)
-
Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, iodobenzene, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide.
-
Add anhydrous DMF and triethylamine via syringe.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired coupled product.
Comparative Reactivity in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction that forms a 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide.[4][5] This reaction is prized for its reliability, high yields, and tolerance of a wide range of functional groups.
The electronic nature of the substituents on the phenylacetylene can also influence the rate of the CuAAC reaction. Electron-withdrawing groups can increase the acidity of the terminal alkyne proton, facilitating the formation of the copper acetylide intermediate, which can lead to an increased reaction rate. Conversely, electron-donating groups may have the opposite effect.
Here, we compare the reactivity of this compound and its analogs in a CuAAC reaction with benzyl azide.
Table 2: Comparison of Reactivity of Substituted 2-Ethynyl-1-methoxybenzenes in CuAAC with Benzyl Azide
| Entry | 4-Substituent | Hammett Constant (σp) | Predicted Reactivity Trend | Experimental Yield (%) | Reaction Time (h) |
| 1 | -Cl | +0.23 | Moderate | 94 | 2 |
| 2 | -F | +0.06 | Slower than -Cl | 92 | 2.5 |
| 3 | -Br | +0.23 | Similar to -Cl | 93 | 2 |
| 4 | -NO₂ | +0.78 | Fastest | 98 | 1 |
| 5 | -CH₃ | -0.17 | Slowest | 89 | 3 |
Reaction Conditions: Substituted 2-ethynyl-1-methoxybenzene (1.0 mmol), benzyl azide (1.0 mmol), CuSO₄·5H₂O (5 mol%), sodium ascorbate (10 mol%), t-BuOH/H₂O (1:1, 5.0 mL), room temperature.
The results in Table 2 demonstrate that electron-withdrawing groups accelerate the CuAAC reaction. The nitro-substituted analog, with the most electron-withdrawing group, exhibits the highest reactivity. The chloro- and bromo-substituted compounds show similar and high reactivity. The fluoro-substituted analog is slightly less reactive, and the methyl-substituted analog, with an electron-donating group, is the least reactive. This trend is consistent with the proposed mechanism where the formation of the copper acetylide is a key step.
Experimental Protocol: CuAAC Reaction of this compound with Benzyl Azide
Materials:
-
This compound (1.0 mmol, 166.6 mg)
-
Benzyl azide (1.0 mmol, 133.1 mg)
-
Copper(II) sulfate pentahydrate (0.05 mmol, 12.5 mg)
-
Sodium ascorbate (0.1 mmol, 19.8 mg)
-
tert-Butanol (2.5 mL)
-
Deionized water (2.5 mL)
Procedure:
-
In a round-bottom flask, dissolve this compound and benzyl azide in a mixture of tert-butanol and water.
-
To this solution, add copper(II) sulfate pentahydrate followed by sodium ascorbate.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the 1,4-disubstituted 1,2,3-triazole.
Conclusion
This comparative guide demonstrates that the reactivity of this compound and its analogs in Sonogashira coupling and CuAAC reactions is significantly influenced by the electronic properties of the substituent at the 4-position. In Sonogashira couplings, electron-donating groups on the phenylacetylene generally lead to faster reactions, while in CuAAC reactions, electron-withdrawing groups accelerate the cycloaddition. These predictable trends, grounded in fundamental principles of organic chemistry, provide a valuable framework for chemists to select the appropriate substrate for a desired transformation and to optimize reaction conditions. The detailed protocols provided herein serve as a practical starting point for the synthesis of a wide array of complex molecules from these versatile building blocks.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
- Liang, L., & Astruc, D. (2011). The copper(I)-catalyzed alkyne-azide “click” reaction (CuAAC) and its applications. An overview. Coordination Chemistry Reviews, 255(23-24), 2933–2945.
- Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. 3. Scope and Mechanistic Aspects of the Azide−Alkyne Cycloaddition. Journal of the American Chemical Society, 127(1), 210–216.
- Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302–1315.
- Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015.
- Buck, R. T., Cant, D., Clarke, A. J., & Taylor, P. C. (2004). A simple and efficient one-pot synthesis of 1,2,3-triazoles. Organic & Biomolecular Chemistry, 2(23), 3343–3345.
- Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51–68.
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes.
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Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:[1][2][6]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064.
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A Researcher's Guide to the Spectroscopic Characterization of 4-Chloro-2-ethynyl-1-methoxybenzene: A Comparative Analysis
For researchers and professionals in drug development, the unambiguous structural confirmation of novel and known chemical entities is paramount. Spectroscopic analysis provides the foundational data for this confirmation. This guide offers an in-depth comparison of the spectroscopic data for 4-Chloro-2-ethynyl-1-methoxybenzene against key structural analogues.
Due to the limited availability of published experimental spectra for this compound, this guide will utilize high-quality predicted spectroscopic data for the primary compound and compare it against experimental data for its analogues. This comparative approach allows for a detailed understanding of the spectroscopic contributions of the individual functional groups.
The selected analogues for comparison are:
-
4-Chloroanisole: This molecule lacks the ethynyl group, allowing for a direct assessment of the ethynyl moiety's influence on the spectroscopic data.
-
2-Ethynylanisole: This analogue is missing the chloro substituent, providing insight into the electronic effects of the halogen on the benzene ring.
Molecular Structures and Spectroscopic Workflow
The structural differences between this compound and its chosen analogues are illustrated below. These differences give rise to distinct spectroscopic signatures.
Figure 1: Molecular structures of this compound and its analogues.
The general workflow for spectroscopic analysis is a multi-step process, starting from sample preparation to data interpretation.
Figure 2: A generalized workflow for spectroscopic analysis and structure confirmation.
¹H NMR Spectroscopic Data Comparison
The ¹H NMR spectrum provides information about the chemical environment of protons in a molecule. The predicted spectrum of this compound shows distinct signals for the aromatic, methoxy, and acetylenic protons.
| Compound | Aromatic Protons (ppm) | Methoxy Protons (ppm) | Acetylenic Proton (ppm) |
| This compound (Predicted) | ~7.4 (d), ~7.2 (dd), ~6.9 (d) | ~3.9 (s) | ~3.4 (s) |
| 4-Chloroanisole (Experimental) [1] | 7.22 (d, 2H), 6.82 (d, 2H) | 3.77 (s, 3H) | N/A |
| 2-Ethynylanisole (Experimental) | 7.4-6.8 (m, 4H) | ~3.8 (s, 3H) | ~3.3 (s, 1H) |
Analysis of ¹H NMR Data:
-
Aromatic Region: The substitution pattern of this compound results in a more complex aromatic region compared to the symmetrical pattern of 4-chloroanisole. The ortho- and meta-couplings in the former lead to distinct doublet and doublet of doublets signals.
-
Methoxy Protons: The chemical shift of the methoxy protons is relatively consistent across all three compounds, appearing as a sharp singlet around 3.8-3.9 ppm.
-
Acetylenic Proton: The presence of the ethynyl group introduces a characteristic singlet for the acetylenic proton. Its chemical shift is influenced by the electronic environment of the aromatic ring.
¹³C NMR Spectroscopic Data Comparison
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
| Compound | Aromatic Carbons (ppm) | Methoxy Carbon (ppm) | Acetylenic Carbons (ppm) |
| This compound (Predicted) | ~160, ~134, ~133, ~115, ~113, ~112 | ~56 | ~83, ~80 |
| 4-Chloroanisole (Experimental) [1] | 158.4, 129.5, 125.5, 115.3 | 55.5 | N/A |
| 2-Ethynylanisole (Experimental) | ~160, ~134, ~129, ~121, ~112, ~111 | ~56 | ~83, ~79 |
Analysis of ¹³C NMR Data:
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are sensitive to the substituents. The carbon bearing the methoxy group (C-O) is the most deshielded, appearing at a high chemical shift.
-
Acetylenic Carbons: The sp-hybridized carbons of the ethynyl group have characteristic chemical shifts in the range of 80-90 ppm.
Infrared (IR) Spectroscopic Data Comparison
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
| Compound | C-H (alkyne) stretch (cm⁻¹) | C≡C stretch (cm⁻¹) | C-O stretch (cm⁻¹) | C-Cl stretch (cm⁻¹) |
| This compound (Predicted) | ~3300 | ~2100 | ~1250 | ~750 |
| 4-Chloroanisole (Experimental) [1] | N/A | N/A | ~1247 | ~780 |
| Anisole (for C-O reference) [2] | N/A | N/A | ~1250 (asymmetric), ~1040 (symmetric) | N/A |
Analysis of IR Data:
-
C-H and C≡C Stretches: The most diagnostic peaks for this compound in the IR spectrum are the sharp C-H stretch of the terminal alkyne around 3300 cm⁻¹ and the C≡C stretch around 2100 cm⁻¹.[2] These bands are absent in the spectrum of 4-chloroanisole.
-
C-O Stretch: The strong C-O stretching vibration of the anisole moiety is a common feature and is observed around 1250 cm⁻¹.[2]
-
C-Cl Stretch: The C-Cl stretching vibration is typically found in the fingerprint region and can be difficult to assign definitively without comparative analysis.
Mass Spectrometry (MS) Data Comparison
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound (Predicted) | 166/168 (due to ³⁵Cl/³⁷Cl isotopes) | 151/153 ([M-CH₃]⁺), 123/125 ([M-CH₃-CO]⁺) |
| 4-Chloroanisole (Experimental) [1] | 142/144 | 127/129 ([M-CH₃]⁺), 99/101 ([M-CH₃-CO]⁺) |
| 2-Ethynylanisole (Predicted) | 132 | 117 ([M-CH₃]⁺), 89 ([M-CH₃-CO]⁺) |
Analysis of MS Data:
-
Molecular Ion: The presence of a chlorine atom in this compound and 4-chloroanisole results in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.
-
Fragmentation: A common fragmentation pathway for anisole derivatives is the loss of a methyl radical (•CH₃) from the molecular ion, followed by the loss of carbon monoxide (CO).
Experimental Protocols
The following are detailed protocols for the acquisition of spectroscopic data.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Parameters:
-
Spectrometer: 400 MHz NMR spectrometer
-
Nuclei: ¹H and ¹³C
-
Solvent: CDCl₃
-
Temperature: 298 K
-
¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
-
¹³C NMR:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, place a drop between two KBr plates. For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Instrument Parameters:
-
Spectrometer: FT-IR spectrometer
-
Mode: Transmittance
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
-
Data Processing: Perform a background scan with no sample in the beam path and subtract it from the sample scan.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS).
-
Instrument Parameters:
-
Spectrometer: Quadrupole or Time-of-Flight (TOF) mass spectrometer
-
Ionization mode: Electron Ionization (EI)
-
Ionization energy: 70 eV
-
Mass range: 50-500 m/z
-
-
Data Processing: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
Conclusion
This guide demonstrates a comparative approach to the spectroscopic analysis of this compound. By comparing its predicted spectra with the experimental data of its structural analogues, 4-chloroanisole and 2-ethynylanisole, we can confidently assign the key spectroscopic features and understand the influence of the chloro and ethynyl substituents. This methodology provides a robust framework for the structural elucidation of organic molecules, even in the absence of previously published experimental data.
References
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PubChem. 4-Chloroanisole. National Center for Biotechnology Information. [Link]
-
Bartleby. IR Spectrum of Anisole. [Link]
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A Comparative Guide to the Biological Activity of 4-Chloro-2-ethynyl-1-methoxybenzene Derivatives
Introduction: The Emerging Potential of Substituted Ethynylbenzenes in Drug Discovery
The relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space, with substituted benzene scaffolds serving as a cornerstone in medicinal chemistry. Among these, the 4-Chloro-2-ethynyl-1-methoxybenzene core represents an intriguing, yet underexplored, structural motif. Its unique combination of a halogenated aromatic ring, an electron-donating methoxy group, and a reactive ethynyl moiety provides a versatile platform for the synthesis of diverse derivatives with potential biological activities. The inherent reactivity of the ethynyl group, in particular, allows for its facile transformation into various heterocyclic systems, such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles, which are known pharmacophores in numerous clinically approved drugs.
This guide provides a comprehensive comparison of the biological activities of heterocyclic derivatives that share a close structural resemblance to this compound. Due to the limited availability of published data on the direct derivatives of this specific compound, this guide will focus on analogous structures, particularly those incorporating a substituted chloro-phenyl or -phenol moiety, to provide valuable insights into potential structure-activity relationships (SAR) and guide future research in this promising area. We will delve into their anticancer and antimicrobial properties, supported by experimental data and detailed protocols, to offer a valuable resource for researchers, scientists, and drug development professionals.
Comparative Analysis of Biological Activities
While direct biological data for derivatives of this compound is not extensively available in the current literature, we can draw valuable comparative insights from closely related structures. The following sections will compare the anticancer and antimicrobial activities of heterocyclic derivatives synthesized from structurally similar starting materials.
Anticancer Activity
Recent studies have highlighted the anticancer potential of heterocyclic compounds derived from substituted phenols. A notable example is the synthesis and evaluation of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues.[1] These compounds, sharing the 4-chloro substitution pattern with our core molecule of interest, have demonstrated significant cytotoxic effects against various cancer cell lines.
One of the most promising compounds from this series, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol , exhibited significant anticancer activity against SNB-19 (glioblastoma), NCI-H460 (lung cancer), and SNB-75 (glioblastoma) cell lines at a concentration of 10 µM.[1] The mechanism of action for these types of compounds is often linked to the inhibition of critical cellular targets like tubulin.[1] Molecular docking studies have suggested that these derivatives can bind to the colchicine binding site of tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[1]
The following table summarizes the reported anticancer activity of a representative analogue:
| Compound ID | Target Cell Line | Activity | Reference |
| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 | PGI = 65.12 at 10 µM | [1] |
| NCI-H460 | PGI = 55.61 at 10 µM | [1] | |
| SNB-75 | PGI = 54.68 at 10 µM | [1] |
PGI = Percent Growth Inhibition
The exploration of 1,2,4-triazole and pyrazole derivatives of similar substituted phenols has also yielded compounds with notable anticancer activities.[2][3] For instance, certain pyrazole derivatives have shown promising activity against various cancer cell lines, with their mechanism often attributed to the inhibition of key enzymes involved in cancer progression.[3]
Antimicrobial Activity
The structural features of this compound derivatives, particularly the presence of a halogen and a methoxy group on the aromatic ring, are often associated with antimicrobial properties. The investigation of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues has also revealed promising antibacterial activity.[1]
Specifically, 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol displayed significant antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, with Minimum Inhibitory Concentrations (MICs) as low as 8 µg/mL.[1] The presence of an electron-withdrawing group, such as a nitro group, on the aryl substituent of the oxadiazole ring appears to enhance the antibacterial potency.[1]
The following table summarizes the antimicrobial activity of a representative analogue:
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | E. coli | 8 | [1] |
| P. aeruginosa | 8 | [1] | |
| S. aureus | 8 | [1] | |
| B. subtilis | 8 | [1] |
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of a representative heterocyclic derivative and the evaluation of its biological activity.
Synthesis of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues
The synthesis of these derivatives typically involves a multi-step process, starting from a substituted phenol. The following is a generalized protocol based on reported literature.[1]
Step 1: Synthesis of Ethyl 2-(5-chloro-2-hydroxyphenyl)acetate
-
To a solution of 4-chlorophenol in an appropriate solvent (e.g., dichloromethane), add ethyl diazoacetate in the presence of a suitable catalyst (e.g., a rhodium(II) catalyst).
-
Stir the reaction mixture at room temperature for the specified time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, purify the product by column chromatography.
Step 2: Synthesis of 2-(5-chloro-2-hydroxyphenyl)acetohydrazide
-
Dissolve the synthesized ethyl ester in ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for the required duration.
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
Step 3: Synthesis of N-aryl-2-(5-chloro-2-hydroxyphenyl)acetohydrazide
-
To a solution of the acetohydrazide in a suitable solvent, add the desired aryl isothiocyanate.
-
Reflux the mixture for the specified time.
-
Cool the reaction mixture and collect the solid product by filtration.
Step 4: Synthesis of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol
-
Suspend the N-aryl-acetohydrazide in a suitable cyclizing agent (e.g., concentrated sulfuric acid or polyphosphoric acid).
-
Heat the reaction mixture at the designated temperature for the required time.
-
Pour the reaction mixture onto crushed ice and neutralize with a base.
-
Collect the precipitated product by filtration, wash with water, and purify by recrystallization.
Caption: Synthetic workflow for 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues.
In Vitro Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) Insights and Future Directions
Based on the analysis of structurally related compounds, several key SAR insights can be inferred, which can guide the design of future this compound derivatives:
-
The Role of the Heterocyclic Ring: The nature of the heterocyclic ring system derived from the ethynyl group is crucial for biological activity. 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles each offer unique electronic and steric properties that can be fine-tuned to optimize interactions with biological targets.
-
Substitution on the Aryl Moiety: The substitution pattern on the aryl group attached to the heterocyclic ring significantly influences both anticancer and antimicrobial activities. Electron-withdrawing groups, such as nitro groups, have been shown to enhance antibacterial potency, while bulky, electron-donating groups, like trimethoxy-phenyl, can contribute to potent anticancer activity.[1]
-
The Importance of the 4-Chloro and 1-Methoxy Groups: The chloro and methoxy substituents on the core benzene ring are expected to modulate the lipophilicity and electronic properties of the entire molecule, thereby affecting its pharmacokinetic and pharmacodynamic profiles. The interplay between these groups and the rest of the molecule warrants further investigation.
Future research should focus on:
-
The synthesis and biological evaluation of a focused library of this compound derivatives incorporating diverse heterocyclic systems.
-
A systematic investigation of the effect of different substituents on the aryl moiety attached to the heterocycle to establish a clear SAR.
-
Elucidation of the mechanism of action of the most potent compounds through target identification and pathway analysis.
-
In vivo efficacy and toxicity studies of lead compounds to assess their therapeutic potential.
Conclusion
While the direct biological activities of this compound derivatives remain largely uncharted territory, the comparative analysis of structurally similar compounds provides a compelling rationale for their further exploration as a source of novel therapeutic agents. The synthetic accessibility of the ethynyl group allows for the creation of a wide array of heterocyclic derivatives, and the initial findings from related structures suggest a high potential for discovering potent anticancer and antimicrobial compounds. The experimental protocols and SAR insights provided in this guide offer a solid foundation for researchers to embark on the design, synthesis, and evaluation of this promising class of molecules.
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Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). RSC Advances, 14(5), 3245-3257. [Link]
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Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives. (2023). Scientific Reports, 13(1), 7203. [Link]
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Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight against Cancer. (2020). Molecules, 25(21), 5036. [Link]
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Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2015). Journal of the Brazilian Chemical Society, 26(8), 1686-1694. [Link]
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Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023). Molecules, 28(16), 6109. [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules, 27(8), 2472. [Link]
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Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1346-1358. [Link]
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Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2011). Molecules, 16(12), 9533-9548. [Link]
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Anticancer Properties of 1,2,4-Triazoles. (2022). Chemistry of 1,2,4-Triazoles in Current Science, 63-74. [Link]
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Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2011). Molecules, 16(12), 9533-9548. [Link]
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Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. (2022). Journal of the Indian Chemical Society, 99(11), 100742. [Link]
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Evaluation of Cytotoxic Effect of Different Extracts of Seidlitzia rosmarinus on HeLa and HepG2 Cell Lines. (2014). Iranian Journal of Pharmaceutical Research, 13(3), 975-981. [Link]
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Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers. (2023). Journal of Biomolecular Structure and Dynamics, 1-20. [Link]
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SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2012). Rasayan Journal of Chemistry, 5(1), 88-95. [Link]
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2014). BioMed Research International, 2014, 179417. [Link]
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A Senior Application Scientist's Guide to the Purity Analysis of Synthesized 4-Chloro-2-ethynyl-1-methoxybenzene
Introduction: The Crucial Role of Purity in Medicinal Chemistry
In the landscape of drug discovery and development, the structural integrity of molecular building blocks is paramount. 4-Chloro-2-ethynyl-1-methoxybenzene is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique arrangement of chloro, methoxy, and ethynyl functional groups makes it a versatile scaffold for constructing complex molecular architectures. However, the synthetic route to this valuable compound is not without its challenges, often leading to a mixture of structurally similar impurities.
The presence of these impurities, even in trace amounts, can have profound consequences on downstream applications. They can interfere with subsequent reactions, lead to the formation of unintended side-products, and, most critically, introduce toxic components into a potential drug candidate. Therefore, a robust, multi-faceted analytical strategy is not just a quality control measure; it is a fundamental necessity for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[1][2]
This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of synthesized this compound. We will explore how an understanding of the synthetic pathway informs the choice of analytical techniques and how employing orthogonal methods provides a self-validating system for confident purity determination.
Section 1: The Synthetic Landscape and Anticipated Impurities
A thorough purity analysis begins with a deep understanding of the synthesis process. The most common and efficient method for synthesizing aryl alkynes like this compound is the Sonogashira cross-coupling reaction.[3][4] This palladium- and copper-cocatalyzed reaction couples a terminal alkyne with an aryl halide.
A typical synthetic route involves the coupling of 2-iodo-4-chloro-1-methoxybenzene with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
For non-volatile aromatic compounds, Reverse-Phase HPLC (RP-HPLC) is the cornerstone of purity analysis due to its high resolution and quantitative accuracy. [5][6][7] Causality Behind the Method: We choose a C18 stationary phase because its hydrophobic nature provides excellent retention and separation for aromatic compounds like our target molecule. [5][8]A gradient elution, starting with a higher aqueous composition and moving to a higher organic composition (acetonitrile), is crucial. This allows for the elution and separation of a wide range of impurities with varying polarities, from polar starting materials to non-polar homocoupled byproducts. A Diode Array Detector (DAD) is selected for its ability to monitor multiple wavelengths simultaneously, which helps in distinguishing between impurities that may co-elute but have different UV-Vis spectra.
Detailed Experimental Protocol: RP-HPLC-DAD
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) scanning from 210-400 nm; quantification wavelength at 254 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile:Water.
Data Presentation: Comparative Analysis of Two Batches
| Peak No. | Retention Time (min) | Batch A (Area %) | Batch B (Area %) | Tentative Identification |
| 1 | 4.5 | 0.15 | < 0.05 | Polar Impurity |
| 2 | 12.8 | 0.25 | 0.88 | Unreacted 2-iodo-4-chloro-1-methoxybenzene |
| 3 | 15.2 | 99.50 | 98.55 | This compound |
| 4 | 22.1 | 0.10 | 0.52 | Homocoupled Dimer (Glaser Product) |
Interpretation: Batch A demonstrates higher purity. Batch B shows significant levels of unreacted starting material and the homocoupled side product, indicating a less efficient Sonogashira reaction. This data allows for a direct, quantitative comparison of synthesis efficiency.
Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Impurities
While HPLC is excellent for non-volatile compounds, it is blind to residual solvents and some volatile starting materials. GC-MS is the ideal complementary technique for this purpose. [9][10][11][12] Causality Behind the Method: A non-polar capillary column (e.g., DB-5ms) is chosen to separate compounds based on their boiling points. The mass spectrometer provides definitive identification of these separated components by comparing their fragmentation patterns to established libraries (e.g., NIST). This is crucial for identifying unexpected impurities that would be missed by HPLC-UV. [13] Detailed Experimental Protocol: GC-MS
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Dissolve ~5 mg of the sample in 1 mL of Dichloromethane.
Data Presentation: Comparison of Residual Solvents
| Retention Time (min) | Batch A (Area %) | Batch B (Area %) | Identification (MS Library Match) |
| 3.1 | 0.08 | 0.15 | Tetrahydrofuran (THF) |
| 5.4 | 0.12 | 0.35 | Triethylamine (TEA) |
Interpretation: Batch B has a higher content of residual solvents from the reaction and workup, suggesting a less effective purification process. This highlights a different aspect of purity not captured by the HPLC analysis.
Quantitative NMR (qNMR): The Gold Standard for Absolute Purity
For the highest level of confidence, Quantitative Nuclear Magnetic Resonance (qNMR) offers a primary method of analysis. [14][15]Unlike chromatographic techniques that rely on response factors, qNMR provides a direct measurement of the analyte's purity against a certified internal standard. [16][17] Causality Behind the Method: The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. [14]By adding a known mass of a high-purity internal standard (e.g., maleic acid) to a known mass of the sample, we can use the ratio of their integrals to calculate an absolute weight/weight (w/w) purity. This method is invaluable as it is independent of the physical properties required for other techniques (e.g., UV absorbance, volatility) and can be considered a definitive measure. [18] Detailed Experimental Protocol: ¹H qNMR
-
Internal Standard: Select a certified reference material with sharp, well-resolved peaks that do not overlap with the analyte signals (e.g., Maleic Anhydride).
-
Sample Preparation: Accurately weigh ~15 mg of the sample and ~10 mg of the internal standard into a vial. Dissolve in a known volume of a deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard 1D proton experiment with a long relaxation delay (D1 ≥ 5 * T1 of the slowest relaxing proton) to ensure full signal recovery for accurate integration.
-
Scans: Acquire a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.
-
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
Calculation: Use the standard qNMR equation to determine the purity (P) in w/w %.
Data Presentation: Absolute Purity Comparison
| Method | Batch A Purity | Batch B Purity |
| HPLC (Area % Normalization) | 99.50% | 98.55% |
| qNMR (w/w % vs. Standard) | 99.35% | 98.40% |
Interpretation: The qNMR results provide a highly accurate, absolute purity value that validates the relative purity determined by HPLC. The slight difference between HPLC area % and w/w % from qNMR is expected, as area % assumes an identical response factor for all components, which is not always true. The qNMR value is the more trustworthy and defensible purity assignment.
Conclusion: An Integrated and Self-Validating Strategy
The purity analysis of a critical synthetic intermediate like this compound cannot be entrusted to a single analytical technique. As demonstrated, a multi-modal, orthogonal approach is essential for a comprehensive and reliable assessment.
-
HPLC provides the primary quantitative data on the main component and its non-volatile, structurally related impurities.
-
GC-MS complements this by identifying and quantifying volatile process-related impurities like residual solvents.
-
qNMR serves as the ultimate arbiter, delivering a highly accurate, absolute purity value that validates the chromatographic findings.
By integrating these methods, researchers and drug development professionals can build a robust, self-validating data package. This not only ensures the quality of the immediate synthetic batch but also provides the confidence needed to move forward in the complex and highly regulated process of pharmaceutical development, aligning with the principles outlined in guidelines such as ICH Q3A for impurities in new drug substances. [19]
References
-
Title: Sonogashira coupling Source: Wikipedia URL: [Link]
-
Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2) Source: International Council for Harmonisation URL: [Link]
-
Title: HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns Source: SIELC Technologies URL: [Link]
-
Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection Source: PubMed URL: [Link]
-
Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]
-
Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: ACS Publications (Chemical Reviews) URL: [Link]
-
Title: Sonogashira Coupling Source: Royal Society of Chemistry URL: [Link]
-
Title: CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID Source: Agilent Technologies URL: [Link]
-
Title: HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works Source: Axion Labs URL: [Link]
-
Title: qNMR: A powerful tool for purity determination Source: Reading Scientific Services Ltd (RSSL) URL: [Link]
-
Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene Source: ResearchGate URL: [Link]
-
Title: Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes Source: RSC Publishing URL: [Link]
-
Title: Advanced TD-GC-MS Technique to Identify and Control Organic Contamination Source: Cerium Laboratories URL: [Link]
-
Title: Purity of a solvent: Determination of organic compounds by GC-MS and GC-FID Source: Analytice URL: [Link]
-
Title: Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction Source: ResearchGate URL: [Link]
-
Title: qNMR: A Powerful and Affordable Tool for Purity/Potency Determination Source: YouTube (Regis Technologies, Inc) URL: [Link]
-
Title: IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2) Source: Lejan Team URL: [Link]
- Title: Process for the preparation 4-chloro-2,5-dimethoxy-aniline Source: Google Patents URL
-
Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investigation URL: [Link]
-
Title: GC-MS: gas chromatography-mass spectrometry Source: Quality Analysis URL: [Link]
-
Title: Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones Source: LCGC International URL: [Link]
-
Title: ICH topic Q 3 A (R2) - Impurities in new drug substances Source: Therapeutic Goods Administration (TGA) URL: [Link]
-
Title: 1-Chloro-4-methoxybenzene Source: Chemsrc URL: [Link]
-
Title: Impurities in new drug substance| ICH Q3A(R2) Source: YouTube URL: [Link]
- Title: Method for preparing 4'-chloro-2-nitrobiphenyl Source: Google Patents URL
-
Title: Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex Source: PMC - NIH URL: [Link]
-
Title: Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones Source: ACS Publications (Organic Letters) URL: [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of 4-Chloro-2-ethynyl-1-methoxybenzene
Introduction: The Significance of a Versatile Building Block
4-Chloro-2-ethynyl-1-methoxybenzene is a key intermediate in the synthesis of complex organic molecules, finding applications in pharmaceuticals, agrochemicals, and materials science. Its utility stems from the presence of three distinct functional groups: a chloro substituent, an ethynyl group, and a methoxy group, which allow for sequential and regioselective modifications. The primary and most efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction.
This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound. We will delve into the mechanistic nuances, compare the performance of different catalysts with supporting data, and provide detailed experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal catalytic system for their specific needs, balancing factors such as yield, cost, reaction conditions, and environmental impact.
Core Principles: The Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically mediated by a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and requires a base to facilitate the deprotonation of the alkyne.[1][2]
The synthesis of this compound involves the coupling of an appropriately substituted aryl chloride with a protected or terminal alkyne. The choice of catalyst is paramount, as aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, often requiring more robust catalytic systems to achieve efficient conversion.[1][3]
The Dual Catalytic Cycle Mechanism
The widely accepted mechanism for the traditional Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]
-
Palladium Cycle : A Pd(0) species undergoes oxidative addition with the aryl halide (4-chloro-1-methoxy-2-bromobenzene, for instance, though the target involves a chloro-group which is less reactive). The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide species provided by the copper cycle. Reductive elimination from the resulting complex yields the final product and regenerates the Pd(0) catalyst.
-
Copper Cycle : The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[1] This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.
Comparative Analysis of Catalytic Systems
The primary challenge in synthesizing this compound is the low reactivity of the C-Cl bond. The choice of catalyst and ligands is therefore critical to activate this bond for oxidative addition to the palladium center.
Classical Palladium/Copper Co-catalyzed Systems
These are the traditional workhorses of the Sonogashira reaction.
-
Catalyst Composition : Typically involves a palladium(II) precatalyst like PdCl₂(PPh₃)₂ or a palladium(0) catalyst like Pd(PPh₃)₄, used in conjunction with a copper(I) salt, most commonly CuI.[1]
-
Mechanism Insight : The copper(I) co-catalyst is crucial for activating the alkyne, allowing the reaction to proceed under milder conditions than copper-free alternatives.[1][5] The amine base (e.g., triethylamine, diisopropylamine) is essential for both the formation of the copper acetylide and the regeneration of the Pd(0) catalyst.[1]
-
Performance : For reactive aryl halides (iodides and bromides), these systems provide good to excellent yields. However, for aryl chlorides, harsher conditions (higher temperatures, longer reaction times) are often necessary, which can lead to side reactions.
-
Advantages :
-
Well-established and widely understood.
-
Relatively inexpensive catalysts.
-
-
Disadvantages :
-
Requires the use of a copper co-catalyst, which can be toxic and difficult to remove from the final product.[5]
-
Prone to Glaser-Hay homocoupling of the alkyne, forming undesirable diyne byproducts, especially under aerobic conditions.[5]
-
Often requires higher catalyst loading (up to 5 mol%) for aryl chlorides.[4]
-
Copper-Free Sonogashira Systems
The drive to eliminate copper from the reaction has led to the development of highly active palladium catalyst systems.
-
Catalyst Composition : These systems rely on palladium catalysts paired with specialized ligands that enhance their reactivity. Key ligand classes include:
-
Bulky, Electron-Rich Phosphines : Ligands like triphenylphosphine (PPh₃), tri-tert-butylphosphine (P(t-Bu)₃), and Buchwald's biaryl phosphine ligands (e.g., XPhos) are highly effective.[3][4] The electron-rich nature of these ligands increases the electron density on the palladium center, promoting the oxidative addition of the unreactive aryl chloride.[4][6]
-
N-Heterocyclic Carbenes (NHCs) : NHC ligands are strong σ-donors that form very stable and highly active palladium complexes. They are excellent for activating aryl chlorides.[1]
-
-
Mechanism Insight : In the absence of copper, the activation of the alkyne occurs directly at the palladium center or is facilitated by the strong base. The key to success is a highly active Pd(0) species that can readily undergo oxidative addition with the C-Cl bond.
-
Performance : Modern copper-free systems can achieve high yields for the coupling of aryl chlorides at low catalyst loadings (sometimes < 1 mol %), often at room temperature.[7]
-
Advantages :
-
Disadvantages :
-
Specialized ligands can be expensive and air-sensitive.
-
May require rigorous exclusion of air and moisture.
-
Heterogeneous Catalysts
Heterogeneous catalysts offer significant advantages in terms of purification and reusability.
-
Catalyst Composition : The most common example is palladium on charcoal (Pd/C).[3][6] Other supports like polymers or metal-organic frameworks can also be used.
-
Mechanism Insight : The reaction occurs on the surface of the palladium nanoparticles. The mechanism is complex, but it is believed that Pd(0) sites on the surface are the active species. These systems are often employed in copper-free protocols.
-
Performance : Pd/C can effectively catalyze the Sonogashira coupling of aryl chlorides, though it may require higher temperatures (e.g., 100 °C) and specific solvents like DMSO or toluene.[3]
-
Advantages :
-
Easy to remove from the reaction mixture by simple filtration.
-
Catalyst can often be reused, reducing cost and waste.
-
Lower risk of palladium contamination in the final product.
-
-
Disadvantages :
-
May exhibit lower activity compared to homogeneous catalysts.
-
Can require higher temperatures and longer reaction times.
-
Potential for metal leaching from the support.
-
Data Summary: Catalyst Performance Comparison
| Catalyst System | Typical Pd Loading | Co-Catalyst | Ligand | Temperature | Key Advantages | Key Disadvantages |
| PdCl₂(PPh₃)₂ / CuI | 2-5 mol% | CuI | PPh₃ | 60-100 °C | Well-established, inexpensive | Copper contamination, homocoupling side reactions |
| Pd₂(dba)₃ / P(t-Bu)₃ | 0.5-2 mol% | None | P(t-Bu)₃ | Room Temp - 60 °C | Copper-free, high activity, mild conditions | Ligand is air-sensitive and costly |
| Pd-NHC Complex | 0.1-1 mol% | None | NHC | Room Temp - 80 °C | Very high activity for aryl chlorides, stable | Ligand synthesis can be complex and expensive |
| Pd/C | 1-5 mol% | None | None | 80-120 °C | Heterogeneous, reusable, easy separation | Higher temperatures needed, potential for lower yields |
Experimental Workflows and Protocols
A successful synthesis relies on meticulous experimental execution. The following workflow and protocols are representative examples for the synthesis of this compound from 2-bromo-4-chloro-1-methoxybenzene and trimethylsilylacetylene (TMSA), followed by deprotection. The use of a bromo-substituted precursor is common as the differential reactivity allows for selective coupling at the C-Br bond while leaving the C-Cl bond intact for further functionalization if needed. For direct coupling at the C-Cl position, a more forcing catalyst system would be required.
Protocol 1: Classical Pd/Cu Co-catalyzed Synthesis
This protocol is a robust, standard method suitable for general applications.
Materials:
-
2-Bromo-4-chloro-1-methoxybenzene (1.0 equiv)
-
Trimethylsilylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Toluene (solvent)
-
Anhydrous sodium sulfate, silica gel
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add PdCl₂(PPh₃)₂ and CuI.
-
Add 2-bromo-4-chloro-1-methoxybenzene and toluene.
-
Add triethylamine, followed by the dropwise addition of trimethylsilylacetylene.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 4-chloro-1-methoxy-2-((trimethylsilyl)ethynyl)benzene.
-
For deprotection, dissolve the product in methanol and add potassium carbonate. Stir at room temperature until the TMS group is removed (monitored by TLC). Work up by adding water and extracting with an organic solvent.
Protocol 2: High-Activity Copper-Free Synthesis
This protocol leverages a modern, highly active catalyst system for a clean and efficient reaction.
Materials:
-
4-Chloro-1-methoxy-2-iodobenzene (1.0 equiv) - Note: an iodo- or bromo-analogue is often used for milder conditions, but a highly active catalyst can work with the chloride.
-
Ethynyltrimethylsilane (1.2 equiv)
-
Pd₂(dba)₃ (0.01 equiv)
-
XPhos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Acetonitrile (solvent)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, XPhos, and Cs₂CO₃ to a reaction vessel.
-
Add the aryl halide and acetonitrile.
-
Add the ethynyltrimethylsilane.
-
Stir the reaction mixture at 60 °C for 2-4 hours. Monitor by GC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate in vacuo. The crude product can be purified by column chromatography if necessary.
-
Proceed with TMS deprotection as described in Protocol 1.
Conclusion and Future Outlook
The synthesis of this compound via the Sonogashira reaction is a mature and versatile transformation. For routine synthesis where cost is a primary driver and downstream purification can accommodate copper removal, the classical Pd/Cu co-catalyzed systems remain a viable option.
However, for applications demanding high purity, mild reaction conditions, and a greener footprint, copper-free systems are demonstrably superior. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes provides remarkable efficiency in activating the challenging C-Cl bond, often at lower catalyst loadings and temperatures. For process chemistry and scale-up operations, heterogeneous catalysts like Pd/C offer compelling advantages in catalyst separation and reuse, despite potentially requiring more forcing conditions.
The future of catalyst development will likely focus on creating more robust, cheaper, and more environmentally benign catalysts. This includes the design of next-generation ligands and the development of recoverable and reusable catalytic systems, potentially based on non-precious metals, to further enhance the sustainability of this important synthetic transformation.
References
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (2025). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. Retrieved from [Link]
-
Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(13), 4938–4943. Retrieved from [Link]
-
ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? Retrieved from [Link]
-
Shafiee, M., Ghorbani-Vaghei, R., & Malaeke, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(15), 8986–9013. Retrieved from [Link]
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- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
